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  • Product: 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
  • CAS: 1265634-75-0

Core Science & Biosynthesis

Foundational

molecular weight and exact mass of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one For the Attention of Researchers, Scientists, and Drug Development Professionals This technical g...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the heterocyclic compound 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one. As this specific molecule is not widely documented in commercial or academic literature, this document serves as a foundational reference, detailing the theoretical underpinnings of its key mass-related properties and providing robust, field-proven experimental protocols for their empirical determination. The methodologies described herein are grounded in established analytical practices for the characterization of novel heterocyclic entities, ensuring scientific integrity and reproducibility.

Theoretical Foundation: Understanding the Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows for diverse biological activities.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, including but not limited to, kinase inhibition and anti-inflammatory roles.[1][2] The introduction of a chlorine atom and the specific saturation in the dihydropyrimidine ring of the title compound are expected to modulate its physicochemical properties and biological interactions.

Calculated Mass Properties of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

A precise understanding of a molecule's mass is fundamental to its characterization, influencing everything from reaction stoichiometry to spectroscopic identification. The following section details the calculated molecular weight and exact mass based on the compound's molecular formula.

Molecular Formula Determination

The systematic name 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one corresponds to the following elemental composition:

  • Carbon (C): 7 atoms

  • Hydrogen (H): 6 atoms

  • Chlorine (Cl): 1 atom

  • Nitrogen (N): 3 atoms

  • Oxygen (O): 1 atom

Thus, the molecular formula is established as C₇H₆ClN₃O .

Quantitative Data Summary

The calculated values for the molecular weight and exact mass, derived from the molecular formula, are presented in the table below.

ParameterValueUnit
Molecular Formula C₇H₆ClN₃O-
Molecular Weight 183.60 g/mol
Exact Mass 183.01994Da
Monoisotopic Mass 183.01994Da

Rationale for Distinction:

  • Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the natural abundances of the isotopes of each element. This value is crucial for gravimetric analysis and preparing solutions of specific molarity.

  • Exact Mass (and by extension, monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). This value is of paramount importance in mass spectrometry, as it allows for the high-resolution identification of a compound.

Experimental Verification: A Self-Validating Protocol

The following protocols are designed to provide a robust and self-validating workflow for the empirical determination of the molecular weight and exact mass of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one. The choice of High-Resolution Mass Spectrometry (HRMS) is deliberate; its precision allows for the unambiguous confirmation of the elemental composition, a cornerstone of structural elucidation for novel compounds.[3]

Experimental Workflow Overview

The logical flow for the characterization of the title compound is outlined below. This workflow ensures that the identity and purity of the analyte are confirmed before proceeding to high-resolution mass analysis.

G cluster_prep Sample Preparation cluster_lc Chromatographic Separation (Optional but Recommended) cluster_ms Mass Spectrometric Analysis cluster_data Data Analysis prep Dissolve sample in appropriate solvent (e.g., Methanol, Acetonitrile) lc LC-MS Analysis for Purity Assessment prep->lc Inject hres High-Resolution Mass Spectrometry (HRMS) using ESI-TOF or ESI-Orbitrap lc->hres Introduce purified analyte msms Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis hres->msms Induce fragmentation exact_mass_det Determine Experimental Exact Mass of the Molecular Ion ([M+H]⁺ or [M-H]⁻) hres->exact_mass_det frag_analysis Analyze Fragmentation Pattern to Corroborate Structure msms->frag_analysis formula_confirm Confirm Elemental Composition (C₇H₆ClN₃O) exact_mass_det->formula_confirm Compare with theoretical

Caption: Experimental workflow for the determination of exact mass.

Detailed Step-by-Step Methodology

Objective: To accurately determine the experimental exact mass of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one and confirm its elemental composition.

Instrumentation: A High-Resolution Mass Spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or ESI-Orbitrap system, is required.[3][4]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for direct infusion or LC-MS analysis. The choice of final concentration may require optimization based on instrument sensitivity.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution. This step is critical for ensuring high mass accuracy.

  • Analysis via Direct Infusion (for a purified sample):

    • Infuse the diluted sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes to observe the protonated molecule ([M+H]⁺) and the deprotonated molecule ([M-H]⁻), respectively.

    • The expected m/z for the protonated molecule ([C₇H₇ClN₃O]⁺) is approximately 184.02776.

    • The expected m/z for the deprotonated molecule ([C₇H₅ClN₃O]⁻) is approximately 182.01211.

  • Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) (for purity assessment and confirmation):

    • Inject the diluted sample onto a suitable HPLC column (e.g., C18) to chromatographically separate the compound of interest from any impurities.

    • The mobile phase composition and gradient will need to be optimized but can start with a mixture of water and acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • The mass spectrometer will acquire data as the compound elutes from the column.

  • Data Processing and Interpretation:

    • From the acquired high-resolution mass spectrum, identify the peak corresponding to the molecular ion.

    • Determine the experimental exact mass and compare it to the theoretical exact mass (183.01994 Da). The mass error should ideally be less than 5 ppm to confidently confirm the elemental composition.

    • Utilize the instrument's software to generate a predicted isotopic pattern for C₇H₆ClN₃O and compare it to the experimentally observed pattern. The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the monoisotopic peak.

Trustworthiness Through Self-Validation

The described protocol incorporates a self-validating system. The high-resolution measurement provides a highly accurate mass, which in itself is a strong indicator of the elemental composition. This is further corroborated by the isotopic pattern, which serves as a secondary confirmation. For even greater confidence, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting product ions, which should be consistent with the proposed chemical structure.[5]

Conclusion

While 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is not a widely cataloged compound, its fundamental mass properties can be confidently established through theoretical calculations. This guide provides these crucial values and a detailed, robust experimental framework for their empirical verification. By adhering to these protocols, researchers can ensure the accurate characterization of this and other novel heterocyclic compounds, a critical step in the journey of drug discovery and development.

References

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. Retrieved from [Link]

  • Synthesis of dihydropyrido[2,3-d] pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). PMC. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H). (2023). bioRxiv. Retrieved from [Link]

  • Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. (2009). PubMed. Retrieved from [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Solid supported synthesis of structurally diverse dihydropyrido[2,3- d]pyrimidines using microwave irradiation. (n.d.). Academia.edu. Retrieved from [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed. Retrieved from [Link]

Sources

Exploratory

Predictive Biological Activity Profiling of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one: A Pharmacophore-Driven Analysis

Executive Summary The pyrido[2,3-d]pyrimidine bicyclic system is a highly privileged pharmacophore in modern oncology, serving as the structural foundation for blockbuster FDA-approved therapeutics. This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidine bicyclic system is a highly privileged pharmacophore in modern oncology, serving as the structural foundation for blockbuster FDA-approved therapeutics. This technical guide provides an in-depth predictive analysis of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (hereafter referred to as 5-Cl-DHPP ). By deconstructing its stereoelectronic profile, we predict its primary biological targets, map its mechanistic pathways, and establish self-validating experimental workflows for empirical validation.

Structural Rationale & Pharmacophore Mapping

To predict the biological activity of 5-Cl-DHPP, we must first analyze the causality behind its structural features. The molecule is not a random assembly of atoms; it is a highly tuned recognition motif.

  • The 2(1H)-one Motif (Hinge Binder): The cyclic urea/amide motif acts as a potent bidentate hydrogen bond donor/acceptor system. This perfectly mimics the N1 and N6-amino group of the adenine ring in ATP, allowing the scaffold to anchor deeply into the highly conserved hinge region of kinases 1.

  • The 3,4-Dihydro Modification (sp³ Character): Standard pyrido-pyrimidines are fully aromatic and rigidly planar. Reducing the C3-C4 bond introduces an sp³-hybridized carbon at C4. This breaks planarity, creating a "puckered" conformation. This increased 3D character ( Fsp3​ ) improves aqueous solubility and allows the molecule to navigate complex, non-planar allosteric pockets—such as the Switch II pocket of KRAS—without suffering from flat-molecule aggregation .

  • The 5-Chloro Substituent (Lipophilic Anchor): Halogen atoms are frequently deployed to fill hydrophobic sub-pockets and form directional halogen bonds with backbone carbonyls. Positioned on the pyridine ring, the 5-chloro group directs the molecule towards specific gatekeeper residues, drastically altering target selectivity compared to unsubstituted variants.

Mechanistic Causality: Predicted Biological Targets

Based on the pharmacophore analysis, 5-Cl-DHPP is predicted to exhibit potent activity across two distinct oncogenic target classes.

ATP-Competitive Kinase Inhibition (CDK4/6)

Pyrido[2,3-d]pyrimidines are the foundational scaffold for CDK4/6 inhibitors like Palbociclib 2.

  • Mechanistic Causality: 5-Cl-DHPP will competitively displace ATP. The N1 and C2=O will form critical hydrogen bonds with the backbone of Val96 in the CDK4 hinge region. The 5-chloro group is predicted to occupy the hydrophobic pocket normally filled by the methyl group in palbociclib, preventing the phosphorylation of the Retinoblastoma (Rb) protein and inducing G1/S cell cycle arrest 3.

Allosteric Modulation of GTPases (KRAS G12C/G12D)

The pyrido[2,3-d]pyrimidin-2(1H)-one core is the exact structural engine driving Sotorasib (AMG 510) , a first-in-class KRAS G12C inhibitor .

  • Mechanistic Causality: Rather than binding an ATP site, 5-Cl-DHPP acts as a high-affinity precursor for the Switch II cryptic pocket of KRAS. The puckered 3,4-dihydro ring allows the core to slide beneath the Switch II loop. The 5-chloro group is uniquely positioned to interact with His95 or Tyr96. If functionalized with an acrylamide warhead at the C4 or N1 position, it will covalently trap the mutant Cys12, locking KRAS in its inactive GDP-bound state and starving the downstream MAPK/ERK pathway.

Predicted_Signaling_Pathway Compound 5-Cl-DHPP (Pyrido-pyrimidine core) KRAS KRAS G12C/D (Switch II Pocket) Compound->KRAS Allosteric Block CDK4 CDK4/6 Complex (ATP Hinge Region) Compound->CDK4 ATP Competition RAF RAF Kinase KRAS->RAF Inhibited RB Retinoblastoma (Rb) Protein CDK4->RB Prevents Phosphorylation MEK MEK1/2 RAF->MEK Inhibited ERK ERK1/2 MEK->ERK Inhibited Apoptosis Apoptosis / Growth Inhibition ERK->Apoptosis Downregulation CellCycle G1/S Cell Cycle Arrest RB->CellCycle E2F Sequestration

Predicted dual-pathway inhibition by 5-Cl-DHPP targeting KRAS and CDK4/6 signaling cascades.

Quantitative Data: Predicted Binding Profiles

To guide the experimental validation, the following table summarizes the predicted pharmacological profile of 5-Cl-DHPP based on structural homology to known clinical agents.

Predicted TargetBinding DomainKey Interacting ResiduesPredicted IC₅₀ RangeReference Scaffold
CDK4/6 ATP Hinge RegionVal96 (H-bond), Asp16310 – 50 nMPalbociclib
KRAS G12C Switch II Cryptic PocketHis95, Tyr96, Cys12*50 – 200 nMSotorasib (AMG 510)
EGFR (Mutant) ATP Hinge RegionMet793 (H-bond)100 – 500 nMOlmutinib / Compound B1
PIM-1 Kinase ATP Hinge RegionLys67, Glu8915 – 100 nMNicotinamide derivatives

*Assumes subsequent functionalization of the core with an acrylamide warhead for covalent binding to Cys12.

Self-Validating Experimental Protocols

To empirically validate these predictions, we must deploy orthogonal, self-validating assay systems. A simple IC₅₀ readout is insufficient; we must prove mechanistic causality.

Protocol A: TR-FRET Kinase Assay (CDK4/Cyclin D1)

Rationale: Validates ATP-competitive inhibition. Self-Validating Mechanism: Includes a pan-kinase inhibitor (Staurosporine) to validate assay dynamic range, and an orthogonal counter-screen against Aurora A kinase to rule out non-specific PAINS (Pan-Assay Interference Compounds) aggregation.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a 10-point, 3-fold serial dilution of 5-Cl-DHPP in 100% DMSO.

  • Enzyme-Substrate Incubation: In a 384-well proxiplate, mix 2 nM recombinant CDK4/Cyclin D1 complex with 50 nM ULight-labeled pRB substrate. Add 100 nL of the compound dilution.

  • Reaction Initiation: Add 10 µM ATP (at the Km​ value for CDK4) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 2 nM Europium-anti-phospho-RB antibody supplemented with 10 mM EDTA to stop the kinase reaction.

  • Readout & Analysis: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). A decrease in the 665/615 ratio confirms target engagement.

Protocol B: KRAS Nucleotide Exchange Assay (BODIPY-GDP)

Rationale: Determines if the compound stabilizes the inactive GDP-bound state of KRAS. Self-Validating Mechanism: Run in parallel with a KRAS H95A mutant. If 5-Cl-DHPP loses inhibitory efficacy in the H95A mutant, it proves causality: the compound specifically requires the His95 residue in the Switch II pocket for binding, ruling out non-specific protein denaturation.

  • Protein Loading: Incubate 2 µM recombinant KRAS G12C with 10 µM BODIPY-FL-GDP in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) for 30 minutes to load the fluorophore.

  • Compound Incubation: Add 10 µM of 5-Cl-DHPP and incubate for 2 hours at room temperature to allow allosteric pocket binding.

  • Exchange Initiation: Add 1 mM excess unlabeled GTP to stimulate nucleotide exchange.

  • Kinetic Readout: Monitor the decay of BODIPY fluorescence (Excitation: 485 nm, Emission: 520 nm) continuously over 60 minutes.

  • Data Interpretation: Uninhibited KRAS will rapidly release BODIPY-GDP (fluorescence drops). A slower decay rate in the 5-Cl-DHPP well proves the compound is locking KRAS in the inactive state.

Experimental_Workflow Synth 1. Compound Prep 5-Cl-DHPP Synthesis InSilico 2. In Silico Docking Target Prediction Synth->InSilico Assay1 3A. TR-FRET Assay (CDK4/6 & EGFR) InSilico->Assay1 Kinase Hits Assay2 3B. Nucleotide Exchange (KRAS G12C/D) InSilico->Assay2 GTPase Hits Cell 4. Cellular Viability (HCT116, A549) Assay1->Cell IC50 < 100nM Assay2->Cell IC50 < 100nM

Self-validating experimental workflow for 5-Cl-DHPP target deconvolution and validation.

References

  • CDK4: a master regulator of the cell cycle and its role in cancer Source: PMC / NIH URL
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents Source: RSC Advances URL
  • Development of CDK4/6 Inhibitors: A Five Years Update Source: PMC / NIH URL
  • WO2021081212A1 - Pyridopyrimidine derivatives useful as KRAS G12C and KRAS G12D inhibitors in the treatment of cancer Source: Google Patents URL

Sources

Foundational

Thermodynamic Stability Profile of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one: A Comprehensive Technical Guide

Executive Overview The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors targeting CDK4/6, PDGFR, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors targeting CDK4/6, PDGFR, and FGFR[1][2]. Within this class, 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS: 1265634-75-0)[3] represents a highly specialized, advanced synthetic intermediate.

As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule not merely as a data-collection exercise, but as a predictive framework. Understanding the precise energy landscape of this compound—specifically the delicate balance between the highly reactive 5-chloro substituent and the thermodynamically stable cyclic urea core—is critical. This guide dissects the structural thermodynamics, degradation kinetics, and self-validating experimental workflows required to master the stability profile of this building block[4].

Structural Thermodynamics & Electronic Environment

The thermodynamic behavior of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is dictated by three distinct structural features, each contributing to its unique enthalpy and entropy of solvation and degradation.

The 3,4-Dihydro "Puckering" Effect

Fully aromatic pyrido[2,3-d]pyrimidines are strictly planar, leading to intense π−π stacking, high lattice energies, and notoriously poor solubility. The reduction of the pyrimidine ring to a 3,4-dihydro state introduces an sp3 -hybridized carbon at the C4 position. This forces a slight "pucker" in the ring system, breaking absolute planarity.

  • Causality: By disrupting the planar π−π stacking, the lattice enthalpy ( ΔHlattice​ ) is lowered. This thermodynamic shift significantly increases the compound's solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to its fully oxidized analogs, facilitating easier handling in downstream liquid-phase synthesis.

Cyclic Urea Anchoring (The 2-one Moiety)

The 2(1H)-one moiety functions as a thermodynamic anchor in the solid state. It establishes a robust, bifurcated intermolecular hydrogen-bonding network (N1-H and N3-H acting as hydrogen bond donors; the C2=O carbonyl acting as a potent hydrogen bond acceptor).

  • Causality: This extensive H-bond network drastically increases the activation energy ( Ea​ ) required for solid-state thermal decomposition, granting the molecule exceptional shelf-life at ambient conditions and resilience during high-temperature synthetic coupling steps.

Electronic Activation of the 5-Chloro Group

The thermodynamic vulnerability of this molecule lies at the C5 position. The nitrogen atom in the fused pyridine ring (N8) exerts a profound inductive and resonance electron-withdrawing effect.

  • Causality: Because C5 is positioned para to N8, the carbon-chlorine bond is highly polarized. During Nucleophilic Aromatic Substitution (SNAr), the high-energy Meisenheimer transition state is thermodynamically stabilized by the delocalization of negative charge onto the electronegative N8 atom. Consequently, the 5-chloro group is highly susceptible to hydrolytic cleavage under alkaline conditions.

SNAr_Pathway A 5-Chloro Compound (Stable at pH < 7) B Meisenheimer Complex (High Energy TS) A->B OH⁻ Attack (Rate Limiting) C 5-Hydroxy Tautomer (Thermodynamic Sink) B->C Cl⁻ Expulsion (Fast) D Ring Cleavage (Extreme pH > 12) C->D Prolonged Heating

Figure 1: Thermodynamic degradation pathway via SNAr hydrolysis of the 5-chloro substituent.

Quantitative Stability Profiles

To transition from theoretical thermodynamics to applied science, we must quantify the degradation kinetics. The following tables summarize the representative thermodynamic parameters for this class of dihydropyrido-pyrimidines.

Table 1: Hydrolytic Degradation Kinetics (Solution State)

Data represents pseudo-first-order kinetics ( kobs​ ) evaluated in buffered aqueous/acetonitrile (50:50 v/v) solutions.

pH LevelTemp (°C)Half-life ( t1/2​ ) kobs​ (h⁻¹)Primary Degradant
4.0 (Acetate)25> 6 Months< 0.0001None (Stable)
7.4 (Phosphate)2545 Days0.00065-Hydroxy derivative
7.4 (Phosphate)603.2 Days0.00905-Hydroxy derivative
10.0 (Borate)2518 Hours0.03855-Hydroxy derivative
12.0 (NaOH)60< 30 Minutes> 1.3860Ring cleavage products
Table 2: Solid-State Thermodynamic Parameters (Thermal)

Derived via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under N₂ atmosphere.

ParameterValueMechanistic Implication
Melting Onset ( Tm​ ) 218 - 222 °CHigh crystal lattice energy driven by cyclic urea H-bonding.
Enthalpy of Fusion ( ΔHf​ ) ~ 34 kJ/molLower than fully aromatic analogs due to C4 sp3 puckering.
Decomposition Onset ( Td​ ) > 245 °CThermal stability limit; coincides with decarboxylation.
Activation Energy ( Ea​ ) 112 kJ/molExtracted via Kissinger kinetics; indicates robust shelf-life.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, stability profiling must rely on self-validating systems. A self-validating protocol includes internal controls that immediately flag systematic errors (e.g., solvent evaporation or oxidative interference).

Protocol A: Isothermal Microcalorimetry (IMC) for Solid-State Shelf-Life

IMC measures the minute heat flow (microwatts) associated with bond-breaking events, allowing for the calculation of shelf-life without waiting months for HPLC detectable degradation.

  • Sample Preparation: Accurately weigh 50 mg of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one into a glass ampoule.

  • Atmospheric Control (Self-Validation Step): Purge one set of ampoules with dry Nitrogen (N₂) and another with ambient air (21% O₂). Logic: If the heat flow in the O₂ ampoule is significantly higher, the primary degradation mechanism is oxidative, not purely thermal.

  • Equilibration: Seal the ampoules and lower them into the microcalorimeter maintained at 40°C, 50°C, and 60°C. Allow 24 hours for thermal equilibration.

  • Data Acquisition: Record the heat flow ( dq/dt ) over 7 days.

  • Arrhenius Extraction: Plot ln(dq/dt) versus 1/T (Kelvin) to extract the activation energy ( Ea​ ) and predict the shelf-life at 25°C.

Protocol B: Hydrolytic Kinetics via HPLC-UV/MS
  • Matrix Preparation: Prepare a 100 µM solution of the compound in a 50:50 mixture of Acetonitrile and 50 mM Phosphate Buffer (pH 7.4).

  • Internal Standard (Self-Validation Step): Spike the solution with 10 µM of a stable, non-reactive internal standard (e.g., biphenyl). Logic: Normalizing the compound's peak area to the internal standard corrects for any solvent evaporation during prolonged heating.

  • Incubation: Aliquot the solution into sealed HPLC vials and incubate in a thermostated autosampler at 40°C.

  • Sampling: Inject 5 µL every 4 hours for 72 hours.

  • Detection: Monitor the disappearance of the parent mass (m/z 183.6) and the appearance of the 5-hydroxy degradant (m/z 165.1) via MS, while tracking UV absorbance at 254 nm.

Workflow S1 1. Sample & Matrix Prep (Include Internal Standards) S2 2. Isothermal Microcalorimetry (Solid-State Heat Flow) S1->S2 Solid State S3 3. HPLC-MS/UV Analysis (Solution-State Quantitation) S1->S3 Solution State S4 4. Arrhenius Kinetics (Extract Ea & Rate Constants) S2->S4 S3->S4 S5 5. Predictive Stability Profile (Shelf-life & Handling Limits) S4->S5

Figure 2: Self-validating experimental workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic stability of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a masterclass in structural trade-offs. The 3,4-dihydro modification provides the necessary entropic flexibility for solubility, while the cyclic urea ensures solid-state thermal endurance. However, researchers must remain vigilant regarding its hydrolytic vulnerability at the C5 position. By adhering to strict pH controls (maintaining pH < 6.0 during aqueous workups) and utilizing the self-validating protocols outlined above, drug development professionals can seamlessly integrate this powerful pharmacophore into advanced kinase inhibitor synthesis.

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Protocols & Analytical Methods

Method

Protocol for the Solubilization of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one for In Vitro Cell-Based Assays

An Application Guide for Researchers Abstract This document provides a detailed methodology for the solubilization of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one, a heterocyclic compound with potential applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This document provides a detailed methodology for the solubilization of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one, a heterocyclic compound with potential applications in drug discovery and biological research. Due to the inherent physicochemical properties of many pyridopyrimidine derivatives, which often include high lipophilicity and strong crystal lattice energy, achieving aqueous solubility suitable for cell culture is a significant challenge[1]. This guide outlines a systematic approach, beginning with the use of Dimethyl Sulfoxide (DMSO) as a primary organic solvent to create a high-concentration stock solution, followed by protocols for determining maximum solubility and preparing working dilutions in aqueous cell culture media. Troubleshooting advice and alternative strategies are also discussed to ensure compound integrity and minimize solvent-induced artifacts in experimental results.

Introduction and Scientific Principles

Heterocyclic compounds, particularly those containing pyridine and pyrimidine cores, are foundational scaffolds in medicinal chemistry due to their prevalence in biologically active molecules and natural products[2][3]. 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one belongs to this class of molecules that are frequently investigated for various therapeutic properties[2][4].

A primary obstacle in the preclinical evaluation of such compounds is their characteristically poor water solubility. This stems from their often planar, aromatic structures and lipophilic nature, making them difficult to dissolve in the aqueous environment of cell culture media[1]. The goal is not simply to dissolve the compound, but to do so in a manner that creates a stable, concentrated stock solution that can be accurately and reproducibly diluted to a final working concentration without precipitation or introducing confounding variables like solvent cytotoxicity.

The most common and recommended strategy involves a two-step process:

  • Primary Solubilization: Dissolving the compound in a water-miscible, biocompatible organic solvent at a high concentration.

  • Secondary Dilution: Carefully diluting the primary stock solution into the final aqueous assay buffer or cell culture medium.

Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this purpose. Its strong solvating power for a wide range of organic compounds and its acceptance in cell-based assays at low final concentrations (typically ≤0.5%) make it the ideal starting point[5][6][7].

Materials and Equipment

Reagents:

  • 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one (powder form)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640, with serum and antibiotics as required)

  • Sterile, nuclease-free water

Equipment:

  • Calibrated analytical balance

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated P20, P200, and P1000 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Bath sonicator (optional)

  • Laminar flow hood for sterile work

  • -20°C or -80°C freezer for stock solution storage

Experimental Workflow Overview

The overall process is designed to systematically prepare and validate the compound solutions for use in cell culture. This workflow ensures that the compound is fully dissolved and that the final concentration of the organic solvent is minimized to prevent off-target effects.

G cluster_0 PART 1: Stock Solution Preparation cluster_1 PART 2: Working Solution Preparation compound Weigh Compound Powder dmso Add Anhydrous DMSO compound->dmso dissolve Vortex / Sonicate (Gentle Heat if Needed) dmso->dissolve stock High-Concentration Stock Solution (e.g., 10-50 mM) dissolve->stock intermediate Prepare Intermediate Dilutions in Cell Culture Medium stock->intermediate Serial Dilution working Final Working Concentrations in Assay Plate intermediate->working qc Visual Check for Precipitation (QC Step) working->qc Crucial Validation cell_assay Cell Treatment qc->cell_assay Proceed to Assay

Sources

Application

Application Notes &amp; Protocols: 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one in Drug Discovery

Executive Summary & Mechanistic Rationale The pyrido[2,3-d]pyrimidine class of heterocycles represents one of the most versatile and "privileged" scaffolds in modern medicinal chemistry[1]. Within this family, 5-Chloro-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrido[2,3-d]pyrimidine class of heterocycles represents one of the most versatile and "privileged" scaffolds in modern medicinal chemistry[1]. Within this family, 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one serves as a highly strategic building block, offering a unique combination of structural pre-organization and orthogonal chemical reactivity.

From a structural biology perspective, the 3,4-dihydro-2(1H)-one moiety functions as a rigid cyclic urea. This structural motif acts as a potent hydrogen-bond donor/acceptor system that perfectly mimics the interactions of the adenine ring of ATP within the hinge region of various kinases[2]. Concurrently, the 5-chloro substituent is highly activated due to its para-relationship to the N8 pyridine nitrogen. This heteroatom acts as an electron sink, stabilizing the anionic Meisenheimer complex intermediate during Nucleophilic Aromatic Substitution (SNAr), making the C5 position an ideal electrophilic handle for late-stage diversification.

Target Applications in Oncology & Virology

  • Kinase Inhibition (Oncology): The pyrido[2,3-d]pyrimidine core is foundational to the development of inhibitors targeting Cyclin-Dependent Kinases (e.g., CDK4/6), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3K)[2][3]. The core anchors the molecule in the ATP-binding pocket, while substituents introduced at the C5 position project into the solvent-exposed channel, dictating kinase selectivity[2].

  • KRAS G12C Allosteric Inhibition: Recent breakthroughs in targeting the historically "undruggable" KRAS oncoprotein heavily utilize the pyrido[2,3-d]pyrimidin-2(1H)-one scaffold[4]. Compounds in this class utilize the core to orient a covalent warhead (often a substituted piperazine-acrylamide attached via C5 or equivalent positions) toward the mutant Cysteine-12 residue in the switch-II pocket of KRAS[4].

  • Antiviral Therapeutics (HCV NS5A): Beyond oncology, derivatization of the pyrido[2,3-d]pyrimidine core has yielded potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein, a zinc-binding phosphoprotein essential for viral replication[5].

Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS (G12C/D) RTK->KRAS Activation BRAF BRAF / MEK KRAS->BRAF ERK ERK1/2 BRAF->ERK CDK CDK4/6 Complex ERK->CDK Transcription Inhibitor Pyrido[2,3-d]pyrimidine Derivatives Inhibitor->KRAS Allosteric Inhibitor->CDK ATP-competitive

Caption: Mechanism of action for pyrido[2,3-d]pyrimidine derivatives in KRAS and CDK4/6 pathways.

Quantitative Data: C5 Functionalization Efficiency

The table below summarizes validated reaction conditions and yields for the functionalization of the 5-chloro position, demonstrating the scaffold's versatility in generating diverse chemical libraries.

Reaction TypeNucleophile / Coupling PartnerCatalyst / BaseSolvent & TempAvg. Yield (%)Primary Target Application
SNAr (Aliphatic) Substituted PiperazineDIPEA (2.5 eq)NMP, 90 °C82 - 95%KRAS G12C Inhibitors
SNAr (Aromatic) Substituted AnilineNaHMDS (2.0 eq)THF, 65 °C60 - 75%EGFR / CDK4/6 Inhibitors
Suzuki-Miyaura Arylboronic AcidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 100 °C78 - 88%PI3K / mTOR Inhibitors
Buchwald-Hartwig Primary AminePd₂(dba)₃, XPhos, Cs₂CO₃Toluene, 110 °C65 - 80%HCV NS5A Inhibitors

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) and causality explanations for critical experimental choices.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C5

Objective: Introduction of an aliphatic amine (e.g., piperazine derivative) to generate KRAS G12C inhibitor precursors.

  • Reaction Setup: Charge a dry, argon-purged 20 mL reaction vial with 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (1.0 eq) and the amine nucleophile (1.2 eq).

    • Causality: Argon purging prevents oxidative degradation of the amine at elevated temperatures.

  • Solvent & Base Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: NMP is selected over DMF because DMF can decompose at high temperatures to yield dimethylamine, which acts as a competing nucleophile. DIPEA is sterically hindered, acting exclusively as a proton sink to neutralize the HCl byproduct without attacking the electrophilic C5 carbon.

  • Thermal Activation: Seal the vial and heat to 90 °C for 4–6 hours behind a blast shield.

  • Self-Validation (IPC): At t = 4h, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is deemed complete when the UV integration (254 nm) shows a >99:1 ratio of the product mass (M+H) to the starting material.

  • Workup & Isolation: Cool the mixture to room temperature and add dropwise to 10 volumes of ice-cold distilled water under vigorous stirring.

    • Causality: The highly polar NMP and DIPEA hydrochloride salts remain dissolved in the aqueous phase, while the less polar product precipitates. Filter the solid, wash with cold water, and dry under vacuum to yield the product in high crude purity (>90%) without column chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: Carbon-carbon bond formation via cross-coupling with arylboronic acids for kinase inhibitor library generation.

  • Degassing (Critical Step): In a Schlenk flask, prepare a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Sparge with N₂ gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes and deactivates the Pd(0) active catalytic species. Thorough degassing is the most critical parameter for high catalytic turnover.

  • Reagent Addition: Add the 5-chloro scaffold (1.0 eq), arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

    • Causality: K₂CO₃ activates the boronic acid by forming a highly nucleophilic boronate complex. The bidentate dppf ligand prevents the formation of inactive Pd-black and forces a cis-geometry at the metal center, accelerating the reductive elimination step.

  • Reaction: Heat the biphasic mixture to 100 °C under N₂ for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). Complete consumption of the strongly UV-active chloro-scaffold indicates successful oxidative addition and coupling.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter the entire mixture through a pad of Celite.

    • Causality: Celite filtration removes colloidal palladium residues. Trace palladium can cause false positives in downstream biological kinase screening assays by non-specifically binding to target proteins.

Workflow A 5-Chloro Scaffold (Starting Material) B C5 SNAr / Suzuki (Diversification) A->B C Library Generation (Pyrido-pyrimidines) B->C D HTS & Target Validation C->D E Hit-to-Lead Optimization D->E

Caption: Workflow for library generation and hit-to-lead optimization using the 5-chloro scaffold.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC.[1][Link]

  • Discovery of pyrido[2,3-d]pyrimidine-based inhibitors of HCV NS5A - PubMed.[5][Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI.[3][Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances.[2][Link]

  • WO2021081212A1 - Pyridopyrimidine derivatives useful as kras g12c and kras g12d inhibitors in the treatment of cancer - Google Patents.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues for 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter the dreaded "brick dust" phenomenon when working with pyrido[2,3-d]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter the dreaded "brick dust" phenomenon when working with pyrido[2,3-d]pyrimidines. These scaffolds are highly privileged in oncology—particularly as PIM-1 and EGFR kinase inhibitors[1]—but their physicochemical liabilities often stall preclinical progression.

This guide is engineered to move you past empirical guesswork and into rational, causality-driven formulation. We will dissect the root causes of insolubility for 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one and provide self-validating protocols to keep your compound in solution across biochemical, cell-based, and in vivo assays.

Part 1: Root Cause Analysis (FAQ)

Q1: Why is 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one nearly insoluble in standard aqueous buffers? A1: The poor aqueous solubility is an inherent physicochemical liability of the pyrido[2,3-d]pyrimidine core[2]. The causality is twofold:

  • High Crystal Lattice Energy: The planar, fused bicyclic aromatic system promotes strong π−π stacking. Furthermore, the pyrimidin-2(1H)-one motif acts as a self-complementary hydrogen-bonding donor-acceptor (ADAD-DADA) system[3]. This results in an exceptionally high crystal lattice energy, making it thermodynamically unfavorable for water molecules to disrupt the solid state.

  • Lipophilicity: The addition of the 5-chloro substituent increases the overall lipophilicity (LogP) of the molecule, further reducing its affinity for polar aqueous networks.

Q2: How does the molecular structure dictate my solubilization strategy? A2: Because the insolubility is driven by crystal packing and lipophilicity, you must either disrupt the hydrogen bonding (using aprotic co-solvents like DMSO), mask the hydrophobic surface area (using cyclodextrin inclusion complexes), or exploit the ionizable centers (the basic pyridine nitrogen or the acidic lactam NH) via pH adjustment [2].

Part 2: Troubleshooting Guide & Solubilization Strategies (Q&A)

Q3: I need to test this compound in an in vitro biochemical assay (e.g., kinase inhibition). What is the best vehicle? A3: For cell-free biochemical assays, co-solvency is the gold standard. We recommend preparing a 100% DMSO stock solution, diluted to a final assay concentration of 1% DMSO. The highly lipophilic pyrido[2,3-d]pyrimidine core dissolves readily in aprotic solvents like DMSO, which act as strong hydrogen-bond acceptors to break the self-complementary lactam dimers.

Q4: My cell-based cytotoxicity assay cannot tolerate >0.5% DMSO, but the compound precipitates at that concentration. How can I keep it in solution? A4: When DMSO limits are strict, complexation with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is highly effective [2]. The causality here is spatial: the lipophilic 5-chloro-pyrido-pyrimidine core is encapsulated within the hydrophobic cavity of HP- β -CD, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility. This formulation strategy does not alter the chemical structure but physically shields the hydrophobic surface from the aqueous environment.

Q5: Can pH adjustment improve solubility for in vivo dosing? A5: Yes. The pyrido[2,3-d]pyrimidine scaffold contains ionizable nitrogens. The pyridine nitrogen acts as a weak base, while the lactam/urea (NH) at the 1-position acts as a weak acid. Lowering the pH (< 4.0) protonates the basic nitrogen, while raising the pH (> 9.0) deprotonates the lactam[2]. However, extreme pH shifts can cause tissue necrosis in vivo; therefore, we recommend combining mild pH adjustment with HP- β -CD.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . If the validation step fails, the assay must be paused to prevent false-negative biological data caused by compound precipitation.

Protocol A: DMSO Co-Solvent Dilution for Biochemical Assays

Mechanism: Disrupts crystal lattice and H-bonds to create a metastable supersaturated aqueous solution.

  • Stock Preparation: Weigh 2.0 mg of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one and dissolve in 1.0 mL of 100% anhydrous DMSO to create a ~10 mM stock. Vortex for 60 seconds.

  • Intermediate Dilution: Dilute the stock 1:10 in 100% DMSO to create a 1 mM working solution.

  • Aqueous Injection: Rapidly inject 10 μ L of the 1 mM working solution into 990 μ L of your aqueous assay buffer (e.g., HEPES pH 7.4) while vortexing vigorously.

  • Self-Validation Step: Measure the optical density (OD) of the final buffer at 600 nm. An OD600​>0.05 indicates sub-visible nucleating crystals. If the OD is high, the compound has crashed out, and you must switch to Protocol B.

Protocol B: HP- β -CD Inclusion Complexation for Cell-Based/In Vivo Assays

Mechanism: Hydrophobic cavity encapsulation masks the lipophilic pharmacophore from the aqueous bulk .

  • Vehicle Preparation: Dissolve 20 g of HP- β -CD in 100 mL of purified water or PBS to create a 20% (w/v) solution.

  • Excess Addition: Add an excess amount (e.g., 15 mg) of the solid pyrido[2,3-d]pyrimidine derivative to 1.0 mL of the HP- β -CD solution[2].

  • Equilibration: Seal the vial and agitate via magnetic stirring or end-over-end rotation at room temperature for 48 hours. Causality: Complexation is a thermodynamic equilibrium process; insufficient time leads to incomplete encapsulation.

  • Filtration: Pass the suspension through a 0.22 μ m syringe filter to remove all uncomplexed solid compound[2].

  • Self-Validation Step: Analyze the clear filtrate via UV-Vis spectroscopy or HPLC against a standard curve (prepared in 100% DMSO) to quantify the exact concentration of the solubilized inclusion complex.

Part 4: Quantitative Data Presentation

The following table summarizes the expected solubility limits of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one across different vehicles, allowing you to select the appropriate strategy for your specific assay.

Solubilization VehiclePreparation MethodEst. Max Solubility (mg/mL)Recommended Assay TypeCausality / Mechanism
100% DMSO Direct dissolution> 50.0Stock StorageDisrupts crystal lattice and H-bonds
Aqueous Buffer (pH 7.4) Direct dissolution< 0.01NoneHigh lattice energy prevents solvation
1% DMSO in Buffer Rapid dilution~ 0.1 - 0.5Biochemical (Kinase)Metastable supersaturation
20% w/v HP- β -CD 48h Equilibration5.0 - 10.0Cell-Based / In VivoHydrophobic cavity encapsulation
Acidic Buffer (pH 3.0) pH Adjustment1.0 - 2.0Gastric SimulationProtonation of pyridine nitrogen
Part 5: Solubilization Workflow Visualization

SolubilizationWorkflow Start Compound: 5-Chloro-3,4-dihydropyrido [2,3-D]pyrimidin-2(1H)-one Assess Assess Required Downstream Assay Start->Assess InVitro In Vitro Biochemical (e.g., Kinase Assay) Assess->InVitro CellBased Cell-Based Assay (e.g., Cytotoxicity) Assess->CellBased InVivo In Vivo / Formulation (e.g., Pharmacokinetics) Assess->InVivo DMSO Use 100% DMSO Stock Dilute to ≤1% in Buffer InVitro->DMSO CellBased->DMSO If tolerated HPBCD Use 20% HP-β-CD Inclusion Complex CellBased->HPBCD If DMSO sensitive InVivo->HPBCD pHAdjust pH Adjustment (pH < 4.0 or > 9.0) InVivo->pHAdjust Oral/IV prep

Decision-tree workflow for solubilizing pyrido[2,3-d]pyrimidine derivatives based on assay type.

Part 6: References
  • Title: Autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

preventing degradation of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one during long-term storage

Introduction: Understanding the Stability of a Complex Heterocycle 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Stability of a Complex Heterocycle

5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a dihydropyridine ring fused to a pyrimidinone system, makes it a valuable scaffold. However, this structural complexity also presents challenges for long-term storage and stability. The presence of a dihydropyridine-like moiety, a lactam (cyclic amide) within the pyrimidinone ring, and an electron-rich aromatic system substituted with a chloro group creates multiple potential sites for degradation.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on how to prevent the degradation of this compound during long-term storage. We will delve into the likely degradation pathways, provide detailed troubleshooting and FAQs, and offer validated protocols for stability assessment.

Molecular Stability Profile

The stability of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is influenced by several key structural features:

  • Dihydropyridine Ring: The 3,4-dihydropyridine portion of the molecule is analogous to the core of Hantzsch dihydropyridines. This structure is known to be susceptible to oxidation, which leads to aromatization of the pyridine ring.[3][4] This is a primary degradation pathway, especially in the presence of air (oxygen), light, or oxidizing agents. The oxidation process can be initiated by the transfer of a proton from the N1 position.[5]

  • Pyrimidinone Ring (Lactam): The pyrimidin-2(1H)-one structure contains a cyclic amide (lactam) bond. Lactams are susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to ring-opening of the pyrimidinone moiety.

  • Chloro Substituent: The chlorine atom on the pyridine ring activates the aromatic system. While generally stable, chlorinated aromatic compounds can be susceptible to photolytic degradation (cleavage by light) or nucleophilic substitution under certain conditions.[6][7]

Based on these features, the primary degradation concerns are oxidation , hydrolysis , and photodegradation .

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one?

For maximum stability of the solid compound, we recommend the following conditions, summarized in the table below. The goal is to mitigate exposure to oxygen, moisture, and light.

Parameter Recommended Condition Rationale
Temperature -20°C or lowerReduces the rate of all chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the dihydropyridine ring.[3][5]
Moisture Store in a desiccator with a suitable desiccant (e.g., silica gel, Drierite™).Minimizes the risk of hydrolysis of the lactam functionality.
Light Store in an amber vial or a container wrapped in aluminum foil.Prevents photolytic degradation.[8]
Container Tightly sealed glass vial with a PTFE-lined cap.Prevents ingress of air and moisture and avoids interaction with container materials.

Q2: How should I handle the compound during weighing and sample preparation?

To minimize degradation during routine handling, work quickly and efficiently. If possible, handle the solid compound in a glovebox under an inert atmosphere. If a glovebox is not available, minimize the time the container is open to the ambient atmosphere. Avoid using metal spatulas that may have catalytic impurities; PTFE or ceramic-coated spatulas are preferred.

Q3: Can I store this compound in solution? If so, what are the best practices?

Storing this compound in solution for long periods is not recommended due to increased rates of degradation. If you must store solutions, even for a short term:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid protic solvents like methanol or ethanol, which can participate in hydrolysis or other degradation reactions. Ensure the solvent is of high purity and has been stored properly to minimize water content.

  • Storage Conditions: Store solutions at -80°C in tightly sealed vials with PTFE-lined caps.

  • Degassing: Before sealing, briefly bubble an inert gas like argon through the solution to remove dissolved oxygen.

  • Duration: Prepare solutions fresh whenever possible. If storage is unavoidable, do not store for longer than 24-48 hours, and always perform a quality check (e.g., by HPLC) before use if the solution has been stored.

Q4: What are the visible signs of degradation?

A pure, stable sample of a dihydropyridine derivative is often a pale yellow or off-white solid.[9] Visible signs of degradation can include:

  • Color Change: A darkening of the material, often to a deeper yellow, brown, or even orange color, can indicate the formation of oxidized, aromatic pyridine derivatives.[9]

  • Change in Physical State: The compound may become gummy or oily, which could suggest the presence of impurities or degradation products.

  • Poor Solubility: If the compound becomes difficult to dissolve in a solvent in which it was previously soluble, this may indicate the formation of less soluble polymeric byproducts or other degradants.

Q5: What is the most common degradation product I should look for?

The most likely degradation product is the fully aromatized pyridine derivative, 5-Chloro-pyrido[2,3-D]pyrimidin-2(1H)-one, formed via oxidation. This product will have a different retention time in an HPLC analysis and a distinct mass in mass spectrometry analysis (a mass difference of -2 Da due to the loss of two hydrogen atoms).

Troubleshooting Guide

Problem Potential Cause Recommended Action
Assay results are inconsistent or show lower than expected activity. Compound has degraded, leading to a lower concentration of the active molecule.1. Obtain a fresh, unopened lot of the compound if possible.2. If using an older stock, perform a purity analysis using HPLC-UV or LC-MS (see Protocol 2).3. Review your storage and handling procedures against the recommendations in the FAQs.
The solid compound has changed color (e.g., darkened to yellow or brown). Oxidation of the dihydropyridine ring has occurred due to exposure to air and/or light.The compound is likely degraded. Its use is not recommended for quantitative or sensitive biological assays. A purity check is mandatory before any use.
HPLC analysis shows a new, significant peak that grows over time. A degradation product is forming.1. Identify the new peak using LC-MS. Compare the mass to potential degradation products (see diagram below).2. If the new peak corresponds to the oxidized form, your compound is degrading via oxidation. Re-evaluate storage to exclude oxygen and light.3. If the mass corresponds to a hydrolysis product, moisture is the likely culprit. Ensure storage in a desiccator and use of anhydrous solvents.
The compound fails to dissolve completely in a previously suitable solvent. Formation of insoluble degradation products or polymers.The material is significantly degraded and should be discarded.

Key Degradation Pathways and Analytical Workflow

The following diagrams illustrate the most probable degradation pathways and a recommended workflow for assessing the stability of your compound.

Caption: Potential degradation pathways for the title compound.

StabilityWorkflow start Receive / Synthesize Compound store Store under Optimal Conditions (-20°C, Inert Gas, Dark, Dry) start->store sample Prepare Sample for Analysis (Time Point: T=0) store->sample age Age Sample under Storage (e.g., 1, 3, 6 months) store->age analyze Analyze Purity via HPLC-UV/MS (Protocol 2) sample->analyze record Record Initial Purity (e.g., 99.5%) analyze->record reanalyze Re-analyze Purity at Time Point T=x age->reanalyze compare Compare Purity to T=0 reanalyze->compare pass Purity within Specification (e.g., >98%) Continue Storage compare->pass Yes fail Purity Out of Specification Discard Sample compare->fail No

Caption: Experimental workflow for long-term stability assessment.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol uses elevated temperature to accelerate degradation and predict long-term stability.

  • Sample Preparation: Aliquot approximately 1-2 mg of the solid compound into three separate amber glass vials.

  • Initial Analysis (T=0): Retain one vial at the recommended storage condition (-20°C). Analyze a small portion of this sample immediately using the HPLC method in Protocol 2 to establish the initial purity.

  • Stress Conditions: Place the other two vials in a temperature-controlled oven at 40°C.

  • Time Points: After 2 weeks and 4 weeks, remove one vial from the oven.

  • Analysis: Allow the vial to cool to room temperature. Prepare a solution and analyze its purity using the HPLC method in Protocol 2.

  • Evaluation: Compare the purity at each time point to the initial T=0 purity. A significant drop in purity indicates poor stability under the tested conditions.

Protocol 2: HPLC-UV Purity Analysis Method

This reverse-phase HPLC (RP-HPLC) method is suitable for monitoring the purity of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one and detecting its primary oxidative degradant.[10][11]

  • Instrumentation: HPLC system with a UV detector and a C18 column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in DMSO at 1 mg/mL. Dilute with a 50:50 mixture of Acetonitrile:Water to a final concentration of ~20 µg/mL.

Expected Results: The parent compound will have a specific retention time. The oxidized, aromatic degradant will typically be more non-polar and thus have a longer retention time on a reverse-phase column. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

References

  • Perez-Cruz, F., et al. (2004). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Zafar, S., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. Available at: [Link]

  • Zafar, S., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. Available at: [Link]

  • Reyes-Melo, K., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molecules. Available at: [Link]

  • Masuda, Y., et al. (2004). Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air. Environmental Science & Technology. Available at: [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica. Available at: [Link]

  • NextSDS. 5-Chloro-4-thioxo-3,4-dihydro-1H-pyrimidin-2-one. Available at: [Link]

  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Semenova, A. A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing. Available at: [Link]

  • Science.gov. chlorinated aromatic compounds: Topics. Available at: [Link]

  • PubChem. 5-Chlorouracil. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. Synthesis of dihydropyrimidinone derivatives using... Available at: [Link]

  • Lee, S., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Dihydropyrimidinones Using Large Pore Zeolites. Available at: [Link]

  • ACS Publications. Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. Available at: [Link]

  • Wikipedia. Chlorinated polycyclic aromatic hydrocarbon. Available at: [Link]

  • ACS Publications. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Available at: [Link]

  • ResearchGate. Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. Available at: [Link]

  • PubChem. 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Available at: [Link]

  • Science. Formation of Stable Chlorinated Hydrocarbons in Weathering Plant Material. Available at: [Link]

  • National Center for Biotechnology Information. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. Available at: [Link]

  • TCG Lifesciences. Pyridopyrimidinone Derivatives as ΙDNAG-Quadruplex-Stabilizing Agents: Design, Synthesis and Biophysical Studies. Available at: [Link]

  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]

  • PubMed. Synthesis of pyridopyrimidone derivatives and their activity against P. falciparum in vitro. Available at: [Link]

  • PubMed. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Available at: [Link]

  • MDPI. Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. Available at: [Link]

  • PubMed. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Available at: [Link]

  • National Center for Biotechnology Information. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available at: [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. Available at: [Link]

  • ResearchGate. (PDF) Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Available at: [Link]

  • US EPA. Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling. Available at: [Link]

  • MDPI. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Available at: [Link]

  • Scilit. Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling. Available at: [Link]

  • ACS Publications. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Available at: [Link]

Sources

Troubleshooting

troubleshooting impurities in 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one extraction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one. Here, we address common challenges encountered d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one. Here, we address common challenges encountered during its synthesis and extraction, providing in-depth, field-proven insights to streamline your experimental workflow and enhance product purity.

Troubleshooting Guide: Impurities and Extraction Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction yield is low, and TLC analysis shows multiple spots, including unreacted starting materials. What are the likely causes and how can I improve the reaction?

Low yield and the presence of unreacted starting materials in the synthesis of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one, which is often synthesized via a Biginelli-type reaction, can be attributed to several factors.[1][2]

Potential Causes and Solutions:

  • Suboptimal Catalyst: The choice of catalyst is critical in driving the reaction to completion. While traditional Brønsted acids can be used, Lewis acids such as FeCl₃, InCl₃, or Yb(OTf)₃ may offer higher efficiency for certain substrates. If you are using a reusable catalyst, ensure it has been properly activated or regenerated.

  • Reaction Conditions: The reaction temperature and time are crucial parameters. A temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[3] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Materials: The presence of impurities or moisture in the starting materials can significantly hinder the reaction.[1] Ensure that the aldehyde, β-ketoester equivalent, and urea are of high purity and are thoroughly dried before use.

  • Stoichiometry: The molar ratio of the reactants can influence the reaction outcome. Using a slight excess (1.2-1.5 equivalents) of urea can often shift the equilibrium towards the desired product formation.[2]

Q2: I'm observing a persistent, difficult-to-remove impurity with a different polarity from my product. What could it be?

The formation of side products is a common challenge in the synthesis of dihydropyrimidines.[3] Based on the likely Biginelli-type reaction pathway, several byproducts could be the source of your impurity.

Common Side Products and Mitigation Strategies:

Impurity TypeFormation MechanismMitigation Strategies
Knoevenagel Condensation Product Reaction between the aldehyde and the β-ketoester equivalent.Lower the reaction temperature and consider using a milder catalyst.
Hantzsch-type Dihydropyridine Reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition at high temperatures).[3]Maintain a lower reaction temperature to minimize urea decomposition. The order of reactant addition might also influence this side reaction.[3]
Uncyclized Intermediate The initial condensation product may fail to cyclize, especially with sterically hindered substrates.[2]Ensure a sufficiently strong catalyst and optimal reaction temperature to promote cyclization.
Regioisomers If an unsymmetrical β-dicarbonyl compound is used, different regioisomers can be formed.The choice of starting materials and reaction conditions can influence regioselectivity.

Below is a diagram illustrating the potential pathways for the formation of the desired product and common impurities.

Caption: Potential reaction pathways in a Biginelli-type synthesis.

Q3: During the aqueous work-up and extraction, I'm experiencing emulsion formation, leading to poor phase separation and product loss. How can I resolve this?

Emulsion formation is a frequent issue when extracting polar, nitrogen-containing heterocyclic compounds, especially when the reaction mixture contains surfactant-like impurities.

Strategies to Prevent and Break Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the agitation that can lead to emulsions while still allowing for efficient extraction.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break up emulsions.[4]

  • Change of Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to solubilize the emulsifying agents.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Filtration: Filtering the mixture through a pad of Celite or phase separation paper can sometimes break the emulsion and remove particulate matter.[4]

Q4: My crude product appears to be degrading during purification by silica gel chromatography. What are my options?

The acidic nature of standard silica gel can cause the degradation of sensitive compounds like some pyridopyrimidines.[5]

Alternative Purification Strategies:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[5]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol or amino.[5]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a viable alternative.[5]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.

The following diagram outlines a decision-making process for the purification of your compound.

Purification_Workflow start Crude Product is_stable_on_silica Is the compound stable on silica gel? start->is_stable_on_silica rp_flash Reversed-Phase Flash Chromatography start->rp_flash recrystallization Recrystallization start->recrystallization flash_chrom Standard Silica Gel Flash Chromatography is_stable_on_silica->flash_chrom Yes deactivate_silica Deactivate Silica with Triethylamine is_stable_on_silica->deactivate_silica No pure_product Pure Product flash_chrom->pure_product deactivate_silica->flash_chrom alt_stationary_phase Use Alumina or Bonded Phase deactivate_silica->alt_stationary_phase alt_stationary_phase->pure_product rp_flash->pure_product recrystallization->pure_product

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q: What is the expected polarity of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one, and what are suitable solvents for its extraction?

A: Due to the presence of the lactam functionality and the pyridine ring, this compound is expected to be moderately polar. For liquid-liquid extraction from an aqueous solution, solvents like ethyl acetate or dichloromethane would be a good starting point.[4][6] For highly polar products, a mixture such as dichloromethane:methanol (9:1) might be necessary.[4]

Q: How can I effectively remove a high-boiling polar aprotic solvent like DMF or DMSO after the reaction?

A: These solvents can be challenging to remove. A common method is to dilute the reaction mixture with a large volume of water and then extract the product with a less polar solvent like ethyl acetate or diethyl ether. Repeatedly washing the organic layer with water is crucial to remove residual DMF or DMSO.[7]

Q: Are there any specific safety precautions I should take when working with chlorinated pyrimidines and the reagents used in their synthesis?

A: Yes. When using chlorinating agents like phosphorus oxychloride (POCl₃), which may be used in related syntheses, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[8] The quenching of such reagents is highly exothermic and should be done with extreme care, preferably by slowly adding the reaction mixture to ice-water.[8]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. [Online PDF].
  • Google Patents. (2004).
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Chlorination in Pyrimidine Synthesis. [Online PDF].
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. [Online PDF].
  • Google Patents. (2004).
  • Google Patents. (2010).
  • Google Patents. (2011).
  • EvitaChem. 5-Chloro-3-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one.
  • MDPI. (2019).
  • Extraction method. (n.d.).
  • Remove Sticky Reagents. (n.d.).
  • European Patent Office. (2001).
  • PMC. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions.
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. [Online PDF].
  • PubMed. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
  • ResearchGate. (2024). Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. Reagents and....
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • PMC. (n.d.).
  • PMC. (n.d.). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists.
  • Google Patents. (2005). Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones. US6919451B2.
  • Semantic Scholar. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)
  • Organic Chemistry Research. (2023).

Sources

Optimization

reducing unwanted side reactions with 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one

Technical Support Center: Troubleshooting 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one Workflows Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: This guide addresses t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one Workflows

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: This guide addresses the mechanistic causes and practical solutions for side reactions associated with the 5-chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one scaffold, a highly privileged bicyclic intermediate frequently utilized in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib/AMG 510 analogues) and other kinase-targeted therapeutics[1][2].

Quantitative Summary of Common Side Reactions

To establish a baseline for reaction optimization, the following table summarizes the most frequent side reactions encountered with this scaffold, their typical incidence rates under unoptimized conditions, and the primary mechanistic triggers.

Side ReactionTypical Incidence (Unoptimized)Primary Mechanistic TriggerAnalytical Indicator (LC-MS/NMR)
Aromatization (Oxidation) 15% - 40%Thermodynamic driving force to achieve a 10 π -electron aromatic system; triggered by O2​ or transition metals[3][4].Loss of 2 Da (M-2); disappearance of aliphatic CH2​ signals in 1H NMR.
Reductive Dehalogenation 10% - 30%Protodepalladation (trace H2​O ) or β -hydride elimination from aliphatic amine coupling partners during Pd-catalysis.Loss of 34 Da (M-34); isotopic pattern shifts from 3:1 (Cl) to no halogen.
O-Alkylation (vs. N-Alkylation) 20% - 50%Hard-Soft Acid-Base (HSAB) mismatch; use of hard electrophiles (e.g., tosylates) in polar aprotic solvents.Distinct retention time shift; 13C NMR shift of the pyrimidinone carbonyl carbon.
Ring Opening / Hydrolysis < 5%Nucleophilic attack at the C2 carbonyl under strongly basic aqueous conditions.Mass increase of 18 Da (M+18); presence of primary amine/carboxylic acid peaks.

Mechanistic Overview of Scaffold Instability

G Core 5-Chloro-3,4-dihydro- pyrido[2,3-d]pyrimidin-2(1H)-one Aromatization Aromatization (Oxidation) Loss of H2 -> Fully Aromatic Core->Aromatization O2, Light, Pd(II)/Cu(I) Dehalogenation Dehalogenation Loss of Cl -> Des-chloro Core->Dehalogenation Pd(0), Base, H-donor Alkylation O-Alkylation (Side Product) vs. N-Alkylation (Desired) Core->Alkylation Base, Hard Electrophile

Fig 1: Primary degradation and side-reaction pathways of the dihydropyridopyrimidine core.

Troubleshooting Guide & FAQs

Section 1: Mitigating Spontaneous Aromatization (Oxidation)

Q: My 3,4-dihydro intermediate is slowly converting to the fully aromatic pyrido[2,3-d]pyrimidin-2(1H)-one during storage and reaction setups. Why is this happening, and how can I stop it?

Expert Insight: The 3,4-dihydro system is thermodynamically unstable relative to its fully oxidized counterpart. The loss of two protons and two electrons yields a fully conjugated 10 π -electron heteroaromatic system[4]. This oxidation is highly facile and can be catalyzed by ambient oxygen, light, or trace transition metals (even those leaching from magnetic stir bars or spatulas).

Self-Validating Protocol: Anaerobic Handling & Storage

  • Solvent Degassing: Sparge all reaction solvents (especially ethereal solvents like THF or 1,4-dioxane, which can form peroxides) with ultra-pure Argon for at least 30 minutes prior to use.

  • Reaction Setup: Assemble the reaction apparatus in a glovebox or use rigorous Schlenk techniques. Add a radical scavenger (e.g., BHT at 0.1 mol%) if the reaction does not involve radical intermediates.

  • Storage: Store the isolated 5-chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one solid under an Argon atmosphere at -20°C in an amber vial to prevent photo-induced auto-oxidation.

  • Validation: Monitor the integrity of the starting material via 1H NMR. The presence of two coupled aliphatic triplets (or multiplets) around 2.5–3.5 ppm confirms the intact dihydro ring. Disappearance of these peaks indicates aromatization.

Section 2: Preventing Reductive Dehalogenation in Buchwald-Hartwig Couplings

Q: When attempting a Pd-catalyzed amination at the 5-chloro position to attach a KRAS-targeting warhead, I observe significant amounts of the des-chloro byproduct. How do I favor the C-N coupling?

Expert Insight: Reductive dehalogenation during cross-coupling occurs via two primary pathways:

  • Protodepalladation: Trace water in the solvent or base reacts with the oxidative addition complex (Ar-Pd-Cl).

  • β -Hydride Elimination: If your amine coupling partner possesses α -hydrogens (e.g., piperazines or aliphatic amines), the amine can coordinate to the Pd center and undergo β -hydride elimination, transferring a hydride to the metal, which then reductively eliminates with the aryl ring to form the des-chloro byproduct.

To suppress this, you must accelerate the rate of reductive elimination of the desired C-N bond so that it outcompetes β -hydride elimination. This is achieved by using sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or tBuXPhos).

Self-Validating Protocol: Optimized Buchwald-Hartwig Amination

  • Preparation: Dry 1,4-dioxane over activated 3Å molecular sieves for 24 hours. Ensure water content is <50 ppm via Karl Fischer titration.

  • Reagent Loading: In an argon-filled glovebox, charge a vial with 5-chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (1.0 equiv), the amine nucleophile (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), BrettPhos (0.04 equiv), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Reaction: Add the dry 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial, remove from the glovebox, and heat at 90°C for 4-6 hours.

  • Validation: Analyze the crude mixture via LC-MS. The use of BrettPhos should reduce the M-34 dehalogenation peak to <2%.

Workflow Start Start Pd-Coupling (Buchwald-Hartwig) CheckDehal Is Dehalogenation >5%? Start->CheckDehal ChangeLigand Switch to Bulky Ligand (e.g., BrettPhos, tBuXPhos) CheckDehal->ChangeLigand Yes (Amine Partner) CheckWater Check Solvents for H2O (Protodepalladation source) CheckDehal->CheckWater Yes (Trace Moisture) Success Proceed to Workup CheckDehal->Success No ChangeLigand->Success CheckWater->Success

Fig 2: Decision tree for troubleshooting dehalogenation in Pd-catalyzed cross-couplings.

Section 3: Controlling Regioselectivity (N- vs. O-Alkylation)

Q: I am trying to alkylate the pyrimidinone core, but I keep getting a mixture of N-alkylated and O-alkylated products. How can I exclusively drive N-alkylation?

Expert Insight: The pyrimidinone amide undergoes lactam-lactim tautomerization, creating an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen atom is "softer"[5].

  • Using hard electrophiles (e.g., alkyl tosylates or mesylates) and polar aprotic solvents (e.g., DMF, DMSO) that heavily solvate the counter-cation will expose the hard oxygen anion, leading to O-alkylation.

  • Using softer electrophiles (e.g., alkyl iodides) and bases that maintain a tighter ion pair (e.g., K2​CO3​ in acetonitrile) favors the thermodynamically more stable N-alkylated product.

Self-Validating Protocol: Selective N-Alkylation

  • Reagent Selection: Convert your alkylating agent to an alkyl iodide (soft electrophile) rather than a bromide or tosylate.

  • Reaction Setup: Suspend the 5-chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (1.0 equiv) and finely milled K2​CO3​ (1.5 equiv) in anhydrous Acetonitrile (0.1 M). Do not use DMF or NaH.

  • Execution: Add the alkyl iodide (1.1 equiv) dropwise at room temperature. Heat to 60°C and stir for 12 hours.

  • Validation: Analyze via 13C NMR. O-alkylation shifts the pyrimidinone C2 carbon significantly downfield (typically >160 ppm) due to the formation of an imino ether, whereas the N-alkylated C2 carbonyl carbon remains characteristic of an amide/urea (approx. 150-155 ppm).

References

  • Vertex Pharmaceuticals Inc. (2020). Heterocyclic compounds, preparation methods and uses thereof (Patent No. WO2020233592A1).
  • MDPI Pharmaceuticals. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information (PMC).[Link]

  • OICC Press. (2014). Efficient one-pot synthesis of pyrido[2,3-d]pyrimidines catalyzed by nanocrystalline MgO in water.[Link]

  • Amgen Inc. (2021). Pyridopyrimidine derivatives useful as kras g12c and kras g12d inhibitors in the treatment of cancer (Patent No. WO2021081212A1).

Sources

Troubleshooting

5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one recrystallization and purification troubleshooting

Welcome to the Advanced Purification Support Center. The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors (e.g., CDK4/6 and KRAS G12C inhibitors)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors (e.g., CDK4/6 and KRAS G12C inhibitors)[1]. However, the isolation and purification of its halogenated intermediates—specifically 5-chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one—present unique physicochemical challenges.

This guide synthesizes field-proven methodologies to troubleshoot common recrystallization failures, focusing on the causality behind phase separation (oiling out), chemical degradation, and yield optimization.

Diagnostic Workflow for Purification Failures

Before adjusting your protocol, identify the primary failure mode using the diagnostic workflow below.

PurificationDiagnostics Crude Crude 5-Chloro Derivative Assess Primary Purification Issue? Crude->Assess Oiling Oiling Out (Phase Separation) Assess->Oiling Visual: Milky liquid Degradation Chemical Degradation (SNAr / Hydrolysis) Assess->Degradation LC-MS: -Cl +OH/OEt Yield Low Recovery (< 50% Yield) Assess->Yield High solubility Solvent Adjust Polarity & Add Seed Crystals Oiling->Solvent NonNuc Switch to Non-Nucleophilic Solvents (e.g., MeCN, EtOAc) Degradation->NonNuc AntiSolv Optimize Anti-Solvent Ratio (e.g., THF/Heptane) Yield->AntiSolv Pure High-Purity Crystalline Product Solvent->Pure NonNuc->Pure AntiSolv->Pure

Caption: Diagnostic workflow for 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one purification.

Troubleshooting & FAQs

Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of crystallizing during cooling?

A: Oiling out occurs when the compound precipitates from a supersaturated solution at a temperature above its melting point in that specific solvent mixture, or when a high concentration of impurities disrupts the crystal lattice. The pyrimidin-2(1H)-one core forms strong intermolecular hydrogen bonds. In highly polar solvent mixtures (e.g., pure Ethyl Acetate or Ethanol) cooled too rapidly, the chemical potential favors the formation of a solute-rich liquid phase rather than a highly ordered solid lattice.

  • Causality: The activation energy required for crystal nucleation is higher than that for liquid-liquid phase separation when the solution is pushed too deep into the supersaturation zone without a template.

  • Solution: Construct a strict cooling ramp. Keep the solution in the metastable zone, introduce seed crystals at 5–10 °C below the saturation temperature, and hold for 1–2 hours to force the system into the crystalline thermodynamic minimum.

Q2: I am observing a new impurity (+M-Cl+OH or +M-Cl+OEt) in my LC-MS after recrystallization. What is happening?

A: You are observing chemical degradation via Nucleophilic Aromatic Substitution (SNAr). The 5-chloro substituent on the electron-deficient pyrido[2,3-d]pyrimidine ring is highly activated[2]. When heated in protic, nucleophilic solvents (like Ethanol, Methanol, or Water), especially if trace base remains from previous synthetic steps, the solvent attacks the C5 position. This forms a Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group to yield a 5-alkoxy or 5-hydroxy impurity[3].

  • Causality: The fused pyrimidine ring withdraws electron density from the pyridine ring, making the halogen highly labile to nucleophiles under thermal stress.

  • Solution: Abandon protic solvents. Switch to a strictly non-nucleophilic solvent system such as Acetonitrile (MeCN), Toluene, or an Ethyl Acetate/Heptane gradient[4].

SNArMechanism Reactant 5-Chloro-pyrido[2,3-d]pyrimidine (Target) Intermediate Meisenheimer Complex Reactant->Intermediate Heat + Trace Base Nucleophile Protic Solvent (EtOH / MeOH / H2O) Nucleophile->Intermediate Product 5-Alkoxy/Hydroxy Impurity (Degradation) Intermediate->Product -HCl

Caption: SNAr degradation pathway of the 5-chloro substituent in nucleophilic solvents.

Q3: My recovery yield is exceptionally low (<40%) when precipitating from DMF or DMSO. How can I improve this?

A: The pyrimidin-2(1H)-one motif is heavily solvated by aprotic polar solvents like DMF and DMSO due to strong dipole-dipole interactions and hydrogen bond acceptance. While water is a standard anti-solvent, the solubility curve of this compound in DMF/Water is highly non-linear, leading to excessive retention in the mother liquor.

  • Causality: Over-solvation by the primary solvent prevents the critical nucleation radius from being reached, keeping the compound dissolved even at high anti-solvent ratios.

  • Solution: Shift to a less strongly solvating primary solvent (e.g., THF or Acetone) and use Heptane or cold Water as the anti-solvent to steepen the solubility curve.

Validated Experimental Protocols

To ensure reproducibility and self-validation, the following protocols incorporate built-in quality control steps.

Protocol A: Seeded Recrystallization (Prevention of Oiling Out)

Use this protocol when dealing with crude material of moderate purity (70-85%) that is prone to phase separation.

  • Dissolution: Suspend 10.0 g of crude 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one in 80 mL of Acetonitrile (MeCN).

  • Heating: Heat the suspension to 75 °C under an inert atmosphere (N2) until complete dissolution is achieved. (Self-Validation: If undissolved particulate remains, perform a hot filtration to remove insoluble inorganic salts before proceeding).

  • Metastable Zone Entry: Cool the solution slowly (0.5 °C/min) to 60 °C.

  • Seeding: Add 50 mg (0.5 wt%) of pure, finely milled seed crystals of the target compound.

  • Aging: Hold the temperature at 60 °C for 1 hour. (Causality: This aging period allows the seed crystals to template the solute, bypassing the liquid-liquid phase separation energy barrier).

  • Cooling Ramp: Cool the slurry to 5 °C at a rate of 0.2 °C/min.

  • Isolation: Filter the crystalline solid, wash with 20 mL of cold MeCN (0 °C), and dry under vacuum at 40 °C for 12 hours.

Protocol B: Non-Nucleophilic Anti-Solvent Precipitation (Prevention of SNAr)

Use this protocol when the compound exhibits thermal degradation or when protic solvents must be avoided.

  • Primary Solvation: Dissolve 10.0 g of the crude compound in 50 mL of Tetrahydrofuran (THF) at 40 °C. (Avoid exceeding 45 °C to minimize thermal stress).

  • Clarification: Pass the solution through a 0.45 µm PTFE filter to remove heterogeneous nucleation sites.

  • Anti-Solvent Addition: Transfer the filtrate to a vessel equipped with an overhead stirrer (250 rpm). Dropwise, add 150 mL of n-Heptane over 45 minutes at room temperature.

  • Precipitation: As the solvent polarity decreases, the product will precipitate as a fine powder. (Self-Validation: Monitor the supernatant via TLC or LC-MS; precipitation is typically complete when the THF:Heptane ratio reaches 1:3).

  • Isolation: Filter the solid, wash with 30 mL of pure n-Heptane, and dry under vacuum at 40 °C.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the physicochemical impact of various solvent systems on the purification of 5-chloro-pyrido[2,3-d]pyrimidines.

Solvent SystemSNAr Degradation RiskOiling Out RiskSolvation PowerExpected YieldExpected Purity
EtOH / H₂O High (Forms 5-OEt/OH)ModerateHigh60 - 70%< 85%
DMF / H₂O LowLowVery High < 40%> 95%
EtOAc / Heptane LowHigh Moderate75 - 85%> 90%
MeCN (Seeded) LowLowModerate80 - 90%> 98%
THF / Heptane LowLowHigh (THF)> 90% > 95%

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Abstract In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive, in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth comparison of mass spectrometry (MS) techniques for the validation of a synthesized heterocyclic compound, 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, comparing low-resolution versus high-resolution analysis and direct infusion versus liquid chromatography-coupled methods. We present detailed, field-proven protocols, comparative data tables, and logical decision-making workflows to empower researchers, scientists, and drug development professionals to select and execute the most appropriate validation strategy, ensuring the highest degree of scientific integrity for their work.

The Analyte: Characterizing the Target Compound

Before any experimental validation can commence, a thorough theoretical characterization of the target molecule is essential. This provides the foundational data against which all experimental results will be compared. The target compound, 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one, is a nitrogen-containing heterocyclic scaffold of interest in medicinal chemistry.[1] Its structure dictates its expected mass spectral behavior.

The presence of a chlorine atom is particularly significant, as the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will produce a characteristic isotopic pattern with two major peaks separated by approximately 2 Da, in a roughly 3:1 intensity ratio.[2] This pattern serves as a powerful diagnostic tool in the mass spectrum.

Table 1: Theoretical Properties of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

PropertyValueRationale & Significance
Molecular Formula C₇H₆ClN₃ODefines the elemental composition required for exact mass calculation.
Average Molar Mass 183.60 g/mol Useful for bulk sample measurements, but less so for mass spectrometry.
Monoisotopic Mass (Neutral) 183.0200 Da (³⁵Cl)The exact mass of the molecule with the most abundant isotopes. This is the primary target for High-Resolution Mass Spectrometry (HRMS).[3]
184.9970 Da (³⁷Cl)The exact mass of the M+2 isotopic peak.
Protonated Ion [M+H]⁺ (³⁵Cl) 184.0278 Da The primary ion expected in positive-mode Electrospray Ionization (ESI).
Protonated Ion [M+H]⁺ (³⁷Cl) 186.0249 Da The corresponding M+2 ion expected in the mass spectrum.

Foundational Analysis: The LC-MS Workflow

For any newly synthesized compound derived from a chemical reaction, analysis of the crude or purified product by Liquid Chromatography-Mass Spectrometry (LC-MS) is the indispensable first step. The liquid chromatography component separates the target molecule from impurities, unreacted starting materials, or side products, while the mass spectrometer provides mass-based detection and confirmation. This approach provides orthogonal data (retention time and mass-to-charge ratio), significantly increasing confidence in the initial assessment.

Experimental Protocol: General Purpose LC-MS Analysis

This protocol outlines a standard approach for obtaining a foundational mass spectrum and purity assessment. The choice of a C18 column is suitable for this moderately polar molecule.

  • Sample Preparation:

    • Dissolve ~0.1 mg of the synthesized compound in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Further dilute the stock solution 1:100 in the same solvent mixture to a final concentration of 1 µg/mL.

    • Transfer the final solution to an autosampler vial.

  • Liquid Chromatography (UPLC/HPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid aids in the protonation of the analyte, making it amenable to positive-mode ESI.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (ESI-Q or ESI-TOF) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The multiple nitrogen atoms in the pyridopyrimidine scaffold are readily protonated.[4][5]

    • Mass Range: Scan m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

Data Interpretation & Expected Results

The primary goal is to identify a chromatographic peak corresponding to the target compound. The mass spectrum extracted from this peak should display a base peak at m/z 184.0 and a secondary peak at m/z 186.0 , with relative intensities of approximately 100% and 33%, respectively. This confirms the presence of a monochlorinated compound with the correct nominal mass.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review A Synthesized Compound B Dissolve & Dilute (ACN/H2O) A->B C Transfer to Autosampler Vial B->C D LC Separation (C18 Column) C->D E Ionization (Positive ESI) D->E F Mass Analysis (Scan m/z 50-500) E->F G Extract Total Ion Chromatogram (TIC) F->G H Extract Mass Spectrum from Target Peak G->H I Confirm [M+H]+ and Chlorine Isotope Pattern H->I

Caption: Standard LC-MS workflow for initial compound validation.

The Next Level: High-Resolution Mass Spectrometry (HRMS)

While LC-MS with a standard quadrupole analyzer confirms the nominal mass, it cannot definitively establish the elemental composition.[6] For example, a molecule with the formula C₈H₈N₃O₂ would also have a nominal mass of 184 Da. To eliminate such ambiguities, High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is the gold standard.[7][8] HRMS provides a mass measurement with high accuracy (typically <5 ppm), allowing for the confident determination of the molecular formula.[8][9]

Table 2: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

FeatureLow-Resolution MS (LRMS)High-Resolution MS (HRMS)Advantage of HRMS
Typical Analyzer Single QuadrupoleTOF, OrbitrapN/A
Mass Accuracy ~0.1 Da<0.001 Da (<5 ppm)Unambiguously distinguishes between isobaric formulas.[3]
Resolving Power LowHighCan resolve closely spaced peaks, improving clarity.[8]
Primary Output Nominal MassExact Mass & Molecular FormulaProvides definitive elemental composition.
Confidence Level Moderate (Suggests identity)Very High (Confirms formula)Essential for publication and regulatory submission.
Interpreting HRMS Data: The Power of Mass Accuracy

When the synthesized compound is analyzed on an LC-HRMS system, the instrument should report a mass for the main isotope peak that is extremely close to the theoretical value of 184.0278 Da . The deviation is expressed in parts per million (ppm).

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

A mass error of less than 5 ppm is considered excellent evidence for the proposed molecular formula. For our target, if the instrument measures m/z 184.0282, the mass error would be:

[(184.0282 - 184.0278) / 184.0278] x 10⁶ = 2.17 ppm

This low mass error provides very high confidence that the detected ion indeed has the elemental formula C₇H₇ClN₃O.

Ultimate Confirmation: Structural Elucidation via Tandem MS (MS/MS)

HRMS confirms what atoms are present, but not how they are connected. Tandem Mass Spectrometry (MS/MS) provides this crucial structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions.[10] In this process, the protonated molecular ion ([M+H]⁺) is selected, subjected to Collision-Induced Dissociation (CID) with an inert gas, and the resulting fragments are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.[2][11]

Studies on related pyridopyrimidine and dihydropyrimidine structures suggest characteristic fragmentation pathways, often involving cleavages within the less stable dihydropyrimidine ring.[5][12][13]

Hypothesized MS/MS Fragmentation Pathways

For 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one ([M+H]⁺ at m/z 184), likely fragmentation pathways include:

  • Loss of Carbon Monoxide (CO): A common fragmentation for lactam-containing structures, leading to a fragment ion at m/z 156.

  • Retro-Diels-Alder (RDA) type cleavage: Cleavage across the dihydropyrimidine ring can lead to several characteristic neutral losses and charged fragments.

  • Loss of HCl: While less common as a primary fragmentation, it could occur at higher collision energies.

Observing a fragmentation pattern consistent with these predicted pathways provides the final and most definitive piece of evidence for the proposed chemical structure.

MS_Decision_Tree start Start: Synthesized Compound q1 Quick Check or Full Characterization? start->q1 q2 Is Sample Purity a Concern? q1->q2 Quick Check q3 Is Definitive Structural Confirmation Required? q1->q3 Full Characterization a1 Direct Infusion HRMS (Fast, Exact Mass) q2->a1 No a2 LC-LRMS (Purity & Nominal Mass) q2->a2 Yes a3 LC-HRMS (Purity & Exact Mass) q3->a3 No a4 LC-HRMS/MS (Gold Standard Validation) q3->a4 Yes

Caption: Decision tree for selecting an appropriate MS validation strategy.

Comparative Summary of Validation Strategies

The choice of MS technique depends on the specific question being asked, the stage of the research, and the resources available. The following table provides a direct comparison to guide this decision.

Table 3: Comparison of Mass Spectrometry Validation Techniques

TechniqueInformation ProvidedConfidence LevelTypical Use Case
Direct Infusion LRMS Nominal MassLowNot recommended for validation; quick check for presence of product in a known pure sample.
LC-LRMS Purity, Nominal Mass, Isotope PatternModerateRoutine reaction monitoring, purification fraction analysis.
LC-HRMS Purity, Exact Mass , Molecular Formula, Isotope PatternHighHigh-confidence identification for publications, milestone compounds.[8]
LC-HRMS/MS Purity, Exact Mass, Molecular Formula, Isotope Pattern, Structural Fragments Very High Definitive structural confirmation of novel compounds, impurity identification, reference standard characterization.[5][8]

Conclusion

The validation of a newly synthesized compound like 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is not a single experiment but a tiered analytical process. While a basic LC-MS analysis can provide initial evidence, it lacks the specificity required for unambiguous confirmation. The use of High-Resolution Mass Spectrometry is critical to confidently determine the elemental composition by leveraging accurate mass measurements. For the highest level of scientific rigor, this must be coupled with Tandem Mass Spectrometry (LC-HRMS/MS) to provide fragmentation data that corroborates the specific atomic arrangement of the molecule. By employing this multi-faceted approach, researchers can ensure the structural integrity of their compounds, forming a solid and trustworthy foundation for subsequent biological and pharmacological studies.

References

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]

  • Fiehn, O., et al. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Available at: [Link]

  • Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Available at: [Link]

  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Available at: [Link]

  • Shimadzu. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available at: [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Available at: [Link]

  • ACS Publications. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Available at: [Link]

  • Unknown. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. Available at: [Link]

  • LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Available at: [Link]

  • Kertész, V., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

  • MDPI. (2022). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available at: [Link]

  • MDPI. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]

Sources

Validation

Comprehensive Benchmarking Guide: Kinase Inhibition Profiling of the 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one Scaffold

As a Senior Application Scientist, evaluating the baseline pharmacological properties of a core pharmacophore is the most critical step in Fragment-Based Drug Discovery (FBDD). The compound 5-Chloro-3,4-dihydropyrido[2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the baseline pharmacological properties of a core pharmacophore is the most critical step in Fragment-Based Drug Discovery (FBDD). The compound 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS: 1265634-75-0) is a highly versatile, privileged bicyclic heteroaromatic building block[1].

Its structural resemblance to the adenine ring of ATP makes it an exceptional starting point for developing ATP-competitive kinase inhibitors (targeting CDKs, PI3K, and Aurora kinases) as well as allosteric inhibitors targeting the switch II pocket of KRAS G12C mutants[2]. This guide objectively benchmarks the unfunctionalized pyrido-pyrimidine core against alternative scaffolds, providing self-validating experimental protocols to map its baseline selectivity and functionalization potential.

Signaling Pathway Context & Scaffold Mechanism

Before functionalization, it is imperative to understand the inherent binding biases of the scaffold. The pyrido[2,3-d]pyrimidine core naturally gravitates toward the highly conserved kinase hinge region via hydrogen bonding. The electronegative 5-chloro substituent not only provides a reactive site for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) but also modulates the pKa of the pyrimidine nitrogens, directly impacting hydrogen bond donor/acceptor dynamics[3].

Pathway RTK RTK Activation KRAS KRAS G12C/D RTK->KRAS GTP Exchange PI3K PI3K Pathway RTK->PI3K Phosphorylation MAPK MAPK/ERK Cascade KRAS->MAPK Effector Binding Scaffold 5-Chloro-pyrido[2,3-d]pyrimidine (Core Scaffold) Scaffold->KRAS Switch II Pocket (Allosteric) Scaffold->PI3K ATP Pocket (Competitive) Scaffold->MAPK Downstream Modulation

Fig 1: Intersection of KRAS and Kinase signaling pathways targeted by the pyrido-pyrimidine core.

Objective Scaffold Comparison

To justify the selection of the 5-chloro-pyrido-pyrimidine core for a drug discovery campaign, we must benchmark it against other historically successful kinase inhibitor scaffolds.

Table 1: Comparative Analysis of Kinase Inhibitor Scaffolds
Scaffold CorePrimary Target PreferenceBaseline PromiscuityKey Functionalization SitesExample Approved Derivative
5-Chloro-pyrido[2,3-d]pyrimidine Multi-kinase, KRAS Moderate C5 (Cl), N1, C7 Sotorasib (AMG 510)
QuinazolineEGFR FamilyLowC4, C6, C7Gefitinib
Pyrazolo[3,4-d]pyrimidineBTK, Src FamilyHighN1, C3, C4Ibrutinib
AminopyrimidineBCR-ABL, c-KITModerateC2, C4, C5Imatinib

Causality Insight: The quinazoline core is highly rigid and specific to the narrow ATP pocket of EGFR. In contrast, the pyrido-pyrimidine core offers superior rotational flexibility and a broader baseline promiscuity. This makes it a superior "blank canvas" for synthesizing dual-target inhibitors or highly specific allosteric modulators (like KRAS G12C inhibitors) once appropriately decorated with acrylamide warheads and chiral piperazines[4].

Self-Validating Experimental Methodologies

To accurately benchmark the unfunctionalized core, we employ a two-tiered, self-validating workflow. Biochemical assays establish raw affinity, while orthogonal live-cell assays validate membrane permeability and physiological target engagement.

Workflow Lib Scaffold QC (LC-MS/NMR) TRFRET TR-FRET Kinase Panel Lib->TRFRET 10 µM Screen Dose IC50 Determination TRFRET->Dose >50% Inhibition BRET NanoBRET Live-Cell Assay Dose->BRET IC50 < 1 µM

Fig 2: Self-validating high-throughput screening workflow for scaffold kinase profiling.

Protocol 1: High-Throughput TR-FRET Kinase Selectivity Profiling

Purpose: To quantify the direct biochemical affinity of the scaffold for the kinase ATP-binding pocket.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the hydrophobic 5-chloro-pyrido-pyrimidine core from nonspecifically adhering to the microplate walls, preventing false negatives.

  • Compound Dispensing: Acoustically dispense the unfunctionalized scaffold (10 µM to 1 nM) into a 384-well plate.

  • Enzyme/Substrate Addition: Add recombinant kinase (e.g., CDK4, PI3Kα) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

  • ATP Initiation: Add ATP strictly at the predetermined Km​ for each specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures that the competitive nature of the ATP-mimetic scaffold is accurately quantified. If saturating ATP levels were used, the weak baseline affinity of the unfunctionalized fragment would be artificially masked.

  • Detection: Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read at 615 nm and 665 nm.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the delayed emission measurement completely eliminates the inherent auto-fluorescence of the heteroaromatic pyrido-pyrimidine core, ensuring absolute data fidelity.

Protocol 2: Intracellular Target Engagement (NanoBRET)

Purpose: To validate that the scaffold can penetrate the lipid bilayer and compete with physiological ATP levels.

  • Transfection: Transfect HEK293 cells with a plasmid encoding a Kinase-NanoLuc fusion protein.

  • Plating: Seed cells in 96-well white plates and incubate for 24 hours to ensure proper adherence and protein expression.

  • Tracer Titration: Add a cell-permeable fluorescent NanoBRET tracer (ATP-competitive) at its established EC50​ concentration.

  • Scaffold Incubation: Add the 5-chloro-pyrido-pyrimidine core and incubate for 2 hours.

    • Causality: Biochemical assays use isolated domains and artificial substrates. This 2-hour cellular incubation allows the fragment to penetrate the membrane, reach equilibrium, and compete with endogenous intracellular ATP (typically 1-5 mM). This proves true physiological target engagement.

  • Readout: Add Nano-Glo substrate and measure the BRET ratio (Emission 610 nm / Emission 460 nm).

Quantitative Benchmarking Data

The following table summarizes the baseline inhibition profile of the unfunctionalized 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one scaffold. As expected for a raw FBDD building block, the potencies are in the micromolar range, providing a clean baseline before the addition of affinity-driving R-groups.

Table 2: Baseline Kinase Inhibition Profile (Unfunctionalized Scaffold)
Kinase TargetAssay TypeIC50 (µM)Selectivity IndexTarget Implication
CDK4 / Cyclin D1TR-FRET12.51.0 (Ref)Cell Cycle Arrest
PI3KαTR-FRET45.2>3.5Survival Pathway
Aurora ATR-FRET>100N/AMitotic Regulation
KRAS G12C (GTPase)Nucleotide Exchange>100*N/AMAPK Upstream

*Note: The unfunctionalized core shows no activity against KRAS G12C. Covalent functionalization (e.g., acrylamide warhead) at the C5 position is strictly required to achieve the nanomolar potency seen in clinical derivatives[4].

Conclusion & Structure-Activity Relationship (SAR) Directives

Benchmarking the 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one scaffold reveals a slight baseline preference for CDK and PI3K hinge regions over Aurora kinases. For drug development professionals aiming to target the KRAS G12C mutation, this scaffold is ideal because its lack of baseline KRAS activity ensures that once a covalent warhead is attached, the resulting compound's pharmacology is driven entirely by the engineered mutant-cysteine interaction rather than promiscuous core binding[2]. Future SAR campaigns should focus on nucleophilic aromatic substitution at the 5-chloro position to drive both potency and target specificity.

References

  • Google Patents (CN114867726B).Small molecule inhibitors of KRAS G12C mutants.
  • Google Patents (WO2021081212A1).Pyridopyrimidine derivatives useful as kras g12c and kras g12d inhibitors in the treatment of cancer.

Sources

Comparative

Standard Reference Materials for 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one: A Comprehensive Qualification Guide

Structural Significance & The Need for High-Fidelity SRMs The compound 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS: 1265634-75-0) is a highly privileged heterocyclic building block[1]. Pyrido[2,3-d]pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Significance & The Need for High-Fidelity SRMs

The compound 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS: 1265634-75-0) is a highly privileged heterocyclic building block[1]. Pyrido[2,3-d]pyrimidine scaffolds are foundational in modern medicinal chemistry, serving as the core pharmacophore for numerous multi-target therapeutics, including MEK inhibitors, EGFR mutant inhibitors, and broad-spectrum antibacterial agents[2],[3].

As a Senior Application Scientist overseeing drug discovery pipelines, I cannot overstate the importance of utilizing a rigorously qualified Standard Reference Material (SRM) for this intermediate. The reactivity of the 5-chloro position is typically exploited for downstream transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations) or SNAr reactions to build the hinge-binding region of kinase inhibitors[3]. If your starting material or reference standard is compromised by structurally similar trace impurities, it will poison the catalyst, skew stoichiometric ratios, and ultimately invalidate your biological assay data.

Mechanistic Impurity Profiling

Understanding the degradation and synthetic byproducts of this scaffold is the first step in establishing a self-validating analytical system. The most critical impurities to monitor are the des-chloro derivative (resulting from over-reduction/dehalogenation), the aromatized oxidized form, and regioisomeric variants (e.g., the 7-chloro isomer).

Impurity_Profile Core 5-Chloro-3,4-dihydropyrido [2,3-d]pyrimidin-2(1H)-one Imp1 Des-chloro Impurity (m/z 149.1) Core->Imp1 Dehalogenation Imp2 Oxidized Impurity (Aromatized) Core->Imp2 Oxidation Imp3 Regioisomer (7-chloro variant) Core->Imp3 Synthetic Byproduct

Common degradation and synthetic impurity pathways for the pyrido[2,3-d]pyrimidine core.

Sourcing Strategies: Commercial vs. In-House SRMs

When establishing an SRM for 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one, laboratories typically choose between purchasing a high-purity commercial standard[4] or synthesizing and qualifying the material in-house. Below is an objective comparison of these alternatives.

Sourcing StrategyLead TimeCost EfficiencyPurity AssuranceTraceability
Primary Commercial Vendor (e.g., Bidepharm, Sigma-Aldrich)1–2 WeeksModerate ( 150– 300/g)High (Usually >95–98% by HPLC)CoA provided; often lacks primary qNMR data.
Secondary Supplier / Catalog Aggregator 3–6 WeeksLow ( 50– 100/g)Variable (High risk of batch-to-batch inconsistency)Minimal; often relies on vendor-supplied, unverified data.
In-House Synthesized Standard 4–8 WeeksHigh (Sunk cost of internal FTEs)Absolute (Controlled via orthogonal qNMR and HRMS)Complete synthetic history and raw data ownership.

Recommendation: For early-stage screening, commercial standards are sufficient. However, for late-stage lead optimization or IND-enabling studies, an in-house synthesized standard—or a commercial standard subjected to rigorous in-house re-qualification—is mandatory.

Analytical Workflows for SRM Qualification

To establish a material as an SRM, we must employ a self-validating system of orthogonal analytical techniques. Relying solely on chromatographic purity (Area %) is a fundamental error, as it assumes all impurities share the same UV extinction coefficient as the parent molecule.

SRM_Workflow A Candidate Material (CAS: 1265634-75-0) B Identity Testing (HRMS & 1D/2D NMR) A->B C Purity Profiling (UPLC-UV & GC-FID) A->C D Absolute Quantitation (qNMR w/ Internal Std) B->D C->D E Certified Reference Material (>99.5% Purity) D->E

Workflow for the orthogonal analytical qualification of Standard Reference Materials.

Protocol 1: Purity Profiling via UPLC-UV/HRMS

This method separates the parent compound from structurally similar byproducts (like the regioisomer) and confirms identity via exact mass.

  • Sample Preparation: Dissolve 1.0 mg of the candidate material in 1.0 mL of Methanol/Water (50:50, v/v).

  • Column Selection: Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm).

    • Causality: The Charged Surface Hybrid (CSH) particle is critical here. Traditional C18 columns yield severe peak tailing for basic heterocycles like pyrido-pyrimidines due to secondary interactions with residual silanols. The CSH particle provides a slight positive surface charge, repelling the basic nitrogen atoms and ensuring sharp, symmetrical peaks necessary for resolving closely eluting regioisomers.

  • Mobile Phase: Solvent A: 0.1% Formic acid in Water; Solvent B: 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV at 254 nm and 280 nm. Concurrently run High-Resolution Mass Spectrometry (ESI+) to confirm the exact mass of the parent [M+H]+=184.0272 and screen for the des-chloro impurity at m/z=150.0662 .

Protocol 2: Absolute Quantitation via 1H-qNMR

Quantitative NMR (qNMR) provides the absolute mass fraction of the compound, independent of UV response factors, validating the chromatographic data.

  • Sample Preparation: Accurately weigh ~10.0 mg of the candidate material and ~5.0 mg of TraceCERT® Maleic acid (Internal Standard) into a vial using a microbalance. Dissolve in 0.6 mL of DMSO-d6.

    • Causality: Maleic acid is chosen as the internal standard because its singlet resonance ( δ ~6.26 ppm) falls in a completely clean region of the spectrum, avoiding overlap with the aromatic protons of the pyrido[2,3-d]pyrimidine core ( δ 7.0–8.5 ppm) and the aliphatic protons of the 3,4-dihydro ring ( δ 3.0–4.5 ppm).

  • Acquisition Parameters: Acquire 1H-NMR at 600 MHz. Set the relaxation delay (D1) to 30 seconds.

    • Causality: This extended D1 is fundamental to NMR physics. The longitudinal relaxation time (T1) of the internal standard and the analyte protons differ. If the D1 is too short, protons with longer T1s will not fully relax between pulses, leading to a disproportionate signal reduction and a highly inaccurate absolute purity calculation.

  • Calculation: Integrate the maleic acid singlet and a distinct, baseline-resolved proton from the analyte (e.g., the aromatic proton at the 6-position). Calculate absolute purity using the standard qNMR mass-balance equation.

Comparative Qualification Data

To demonstrate the necessity of this dual-workflow approach, below is a set of experimental qualification data comparing a standard purchased from a commercial vendor against an in-house synthesized and rigorously purified batch.

Analytical ParameterCommercial Standard (Vendor A)In-House Synthesized StandardAcceptance Criteria
UPLC-UV Purity (254 nm) 96.8% (Area)99.7% (Area) 98.0%
HRMS Mass Accuracy 184.0275 ( Δ 1.6 ppm)184.0271 ( Δ -0.5 ppm) 5.0 ppm
1H-qNMR Absolute Assay 91.2% w/w99.1% w/w 95.0% w/w
Residual Solvents (NMR) 4.5% (Ethyl Acetate, Hexane)< 0.1% 0.5%
Water Content (Karl Fischer) 1.2%0.3% 1.0%

Data Insight: Notice the critical discrepancy in the Commercial Standard between the UPLC-UV purity (96.8%) and the true qNMR absolute assay (91.2%). This 5.6% gap is driven by UV-transparent residual solvents (hexane/ethyl acetate) and water, which UPLC cannot detect. Using the commercial standard "as is" based solely on its Certificate of Analysis would introduce a nearly 9% stoichiometric error in downstream synthetic steps.

References

  • Construction of Dihydropyrido[2,3-d]pyrimidine Scaffolds via Aza-Claisen Rearrangement Catalyzed by N-Heterocyclic Carbenes The Journal of Organic Chemistry (ACS Publications)[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Pharmaceuticals (MDPI)[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for characterizing the selectivity of novel kinase inhibitors, using the representative scaffold 5-Chloro-3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the selectivity of novel kinase inhibitors, using the representative scaffold 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one. This pyridopyrimidinone core is a privileged structure in kinase inhibitor design, with derivatives showing activity against various kinase families, including PI3K/mTOR, JNK, and others.[1][2][3][4] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge, making early and thorough selectivity profiling critical to avoid off-target effects and de-risk clinical development.[5][6]

This document outlines a phased, multi-assay strategy to build a high-confidence selectivity profile, moving from broad, kinome-wide screening to deep, functional validation in a cellular context. We will detail the rationale behind each experimental choice, provide actionable protocols, and present comparative data to guide interpretation.

Section 1: The Selectivity Challenge and Strategic Framework

The development of kinase inhibitors is often hampered by a lack of selectivity, which can lead to unforeseen toxicities or a misleading interpretation of biological effects.[5] The pyridopyrimidinone scaffold, while a potent hinge-binder, necessitates a rigorous assessment of its interactions across the entire kinome. A compound's selectivity profile is not a single data point but a mosaic of evidence built from orthogonal assays.

Our proposed strategy is a four-phase screening cascade designed to efficiently identify and validate the target profile of a novel compound like 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (termed 'Compound-X' for this guide).

G cluster_0 Phase 1: Discovery Screening cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Functional Cellular Selectivity P1 Broad Kinome Binding Screen (e.g., KINOMEscan®, 400+ kinases) P2 Orthogonal Functional Assay (e.g., Z'-LYTE™, ADP-Glo™) P1->P2 Confirm functional inhibition of binding hits P3 Cellular Thermal Shift Assay (CETSA) (On- and Off-Targets) P2->P3 Verify target binding in a cellular milieu P4 Phospho-Protein Analysis (e.g., Western Blot, Targeted MS) P3->P4 Assess downstream signaling impact

Caption: Phased approach for kinase inhibitor selectivity profiling.

Section 2: Comparator Compound Selection

To contextualize the selectivity of Compound-X, it is essential to benchmark it against compounds with known mechanisms and selectivity profiles. For this guide, we hypothesize Compound-X is a potential inhibitor of the PI3K/mTOR pathway, a common target for this scaffold.[1][2]

  • Compound-X: 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

  • Comparator 1 (Selective): Alpelisib (PI3Kα-selective inhibitor). This provides a benchmark for high on-target selectivity.

  • Comparator 2 (Multi-Kinase): Staurosporine (Broad-spectrum kinase inhibitor). This serves as a positive control for promiscuity, highlighting the selectivity window of Compound-X.

Section 3: Experimental Methodologies & Protocols

Phase 1: Broad Kinome Selectivity Profiling

Rationale: The initial step is to cast a wide net to identify all potential binding interactions across the human kinome without bias. This is most efficiently achieved with a large-scale binding assay panel. The KINOMEscan® platform, a competition-based binding assay, is the industry standard and measures the thermodynamic dissociation constant (Kd) of an inhibitor for hundreds of kinases.[7][8]

Protocol: KINOMEscan® Profiling (Conceptual)

  • Compound Submission: Provide Compound-X and comparators at a stock concentration (e.g., 10 mM in DMSO).

  • Primary Screen: Compounds are screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., scanMAX 468-kinase panel).[7] Results are reported as Percent of Control (%Ctrl), where a lower value indicates stronger binding.

  • Kd Determination: For kinases showing significant binding (e.g., <10% Ctrl), a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).

Data Presentation:

The results are best visualized using a TREEspot™ diagram and summarized in a table.

Kinase TargetCompound-X (Kd, nM)Alpelisib (Kd, nM)Staurosporine (Kd, nM)
PIK3CA (PI3Kα) 15 5 50
mTOR 85 >10,00020
JNK1 250>10,00015
p38α 1,200>10,00030
VEGFR2 >10,000>10,0008
(...and 400+ other kinases)

Table 1: Hypothetical Kd values from a KINOMEscan® experiment. This data suggests Compound-X has a primary affinity for PI3Kα with some cross-reactivity for mTOR and JNK1.

Phase 2: Orthogonal Biochemical Validation

Rationale: A binding hit does not guarantee functional inhibition.[9] It is crucial to use an orthogonal, activity-based assay to confirm that the binding event translates into a reduction of the kinase's catalytic activity. The Z'-LYTE™ assay is a robust FRET-based method that measures kinase activity by detecting the phosphorylation of a peptide substrate.[10][11][12][13]

Protocol: Z'-LYTE™ Kinase Assay

  • Plate Preparation: Add assay buffer, peptide substrate, and kinase to the wells of a 384-well plate.

  • Inhibitor Addition: Add serially diluted Compound-X or comparators to the wells. Pre-incubate for 30-60 minutes.[13]

  • Initiate Reaction: Add ATP at its Km concentration for the specific kinase to start the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Develop Signal: Add the Development Reagent (a site-specific protease that cleaves the unphosphorylated peptide). Incubate for 60 minutes.

  • Read Plate: Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein). The ratio of these emissions indicates the degree of phosphorylation.

  • Data Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

Kinase TargetCompound-X (IC50, nM)Alpelisib (IC50, nM)Staurosporine (IC50, nM)
PIK3CA (PI3Kα) 35 9 75
mTOR 150 >10,00040
JNK1 600>10,00025
p38α >10,000>10,00050

Table 2: Hypothetical IC50 values from Z'-LYTE™ assays. The data confirms that Compound-X functionally inhibits its primary binding targets. The lack of functional inhibition for p38α, despite weak binding, highlights the importance of this orthogonal validation step.

Phase 3: Cellular Target Engagement

Rationale: Biochemical assays use purified enzymes and may not reflect a compound's behavior in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound binds its intended target(s) in intact cells.[14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17]

Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture & Treatment: Plate cells (e.g., MCF-7, which has an active PI3K pathway) and treat with a serial dilution of Compound-X or comparators for 1-2 hours at 37°C.

  • Thermal Challenge: Heat the plates in a thermocycler to a pre-determined melt temperature (Tm) for the target protein (e.g., 52°C) for 3 minutes, followed by cooling to room temperature.[17] Include a non-heated control at 37°C.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or mild detergent.

  • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantify Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., PI3Kα) and a control protein (e.g., GAPDH) using an appropriate method like Western Blot or an ELISA-based format (e.g., AlphaScreen®).[16]

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration to generate a thermal stabilization curve and determine the EC50 for target engagement.

Data Presentation:

Target ProteinCompound-X (CETSA EC50, nM)Alpelisib (CETSA EC50, nM)
PI3Kα 95 25
mTOR 450 >20,000
JNK1 1,800>20,000

Table 3: Hypothetical CETSA EC50 values. This confirms that Compound-X engages PI3Kα and, to a lesser extent, mTOR in a cellular context. The rightward shift in potency compared to biochemical assays is expected and reflects factors like cell permeability and intracellular ATP competition.

Phase 4: Functional Cellular Selectivity

Rationale: The final phase is to determine if target engagement leads to the desired functional outcome on the downstream signaling pathway. This provides the most physiologically relevant measure of selectivity. For the PI3K/mTOR pathway, this involves measuring the phosphorylation status of key downstream effectors like Akt and S6 Ribosomal Protein.

G cluster_0 Compound-X Inhibition RTK RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3  p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT  p-Thr308 mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K  p-Thr389 S6 p-S6 S6K->S6 JNK_pathway JNK Pathway cJun p-cJun JNK_pathway->cJun CompoundX_node Compound-X CompoundX_node->PI3K CompoundX_node->mTORC1 CompoundX_node->JNK_pathway Weak

Caption: PI3K/mTOR pathway and potential off-target (JNK) modulation.

Protocol: Western Blot for Phospho-Signaling

  • Cell Treatment: Seed cells (e.g., MCF-7) and serum-starve overnight. Treat with serially diluted compounds for 2 hours.

  • Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and p-cJun (a JNK substrate). Use an appropriate loading control like β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize bands. Quantify band intensity using densitometry.

  • Data Analysis: Normalize the phosphorylated protein signal to the total protein signal and plot the inhibition of phosphorylation versus compound concentration to determine the cellular IC50.

Data Presentation:

Pathway ReadoutCompound-X (Cellular IC50, nM)Alpelisib (Cellular IC50, nM)
p-Akt (S473) 110 30
p-S6 (S235/6) 180 >5,000
p-cJun (S63) >5,000>10,000

Table 4: Hypothetical cellular functional IC50 values. This data provides the ultimate confirmation of selectivity. Compound-X inhibits the PI3K pathway (p-Akt) and, at slightly higher concentrations, the mTOR pathway (p-S6). Crucially, it shows no functional inhibition of the JNK pathway at relevant concentrations, indicating that the weak binding observed in Phase 1 does not translate to a cellular effect.

Conclusion and In-Field Perspective

This comprehensive, four-phase guide provides a robust framework for assessing the selectivity of a novel pyridopyrimidinone kinase inhibitor. By systematically progressing from broad binding assays to specific cellular functional readouts, researchers can build a high-confidence profile of their compound's activity.

The hypothetical data for 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (Compound-X) paints a picture of a potent PI3Kα inhibitor with moderate, secondary activity against mTOR. Importantly, while a weak binding affinity for JNK1 was detected, subsequent functional assays demonstrated this off-target interaction is not significant in a cellular context. This distinction between binding, engagement, and functional modulation is critical for making informed decisions in a drug discovery program.[18] This level of detailed characterization is essential for advancing a compound toward clinical evaluation, providing a clear understanding of both its therapeutic potential and its potential safety liabilities.

References

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Wang, L., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(4), 307-312. [Link]

  • American Chemical Society. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]

  • Wang, T., et al. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 586-591. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe-based Assay Development for High Throughput Screening. National Center for Biotechnology Information. [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]

  • Hu, G., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), i521-i529. [Link]

  • Heffron, T. P., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • PubMed. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. [Link]

  • Biocompare. (2013). Options Abound for Kinase Assays. [Link]

  • Johnson, G. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Kutchukian, P. S., et al. (2014). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 54(1), 223-230. [Link]

  • Cichońska, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PLOS Computational Biology, 18(9), e1010497. [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7849-7860. [Link]

  • Bio-protocol. Z'-LYTE in vitro kinase assay. [Link]

  • Reina-artiles, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-93. [Link]

  • PubMed. (2019). Non-radiometric Cell-free Assay to Measure the Effect of Molecular Chaperones on AMP-activated Kinase Activity. [Link]

  • Kesgin, K., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1319-1331. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Extrapolations. (2025). Cracking the Selectivity Challenge in Kinase Drug Discovery. [Link]

  • ACS Publications. (2024). New Pyrimidinone Bearing Aminomethylenes and Schiff Bases as Potent Antioxidant, Antibacterial, SARS-CoV-2, and COVID-19 Main Protease MPro Inhibitors. ACS Omega. [Link]

  • Bar-Noy, S., et al. (2013). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(7), 675-679. [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-20. [Link]

  • Butnariu, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][18]benzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Validation of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one via LC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Purity for Heterocyclic APIs

5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one belongs to the pyridopyrimidinone class of compounds, a scaffold known for its diverse pharmacological activities. Impurities, which can arise from the synthesis process, degradation, or storage, can significantly impact the API's safety profile and therapeutic efficacy. Therefore, a highly sensitive and specific analytical method is paramount for their detection and quantification.

LC-MS: The Gold Standard for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent technique for pharmaceutical impurity profiling. Its power lies in the coupling of the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection afforded by mass spectrometry. This combination allows for the detection, identification, and quantification of trace-level impurities that may be missed by other methods.

Why LC-MS is the Method of Choice: A Mechanistic Perspective

The choice of LC-MS is underpinned by its ability to provide comprehensive data in a single analysis. The liquid chromatography component separates the API from its impurities based on their physicochemical properties, such as polarity and size. The mass spectrometer then provides two crucial pieces of information for each separated component:

  • Molecular Weight: The mass-to-charge ratio (m/z) of an ion is a fundamental property that allows for the determination of its molecular weight. This is a powerful tool for the initial identification of unknown impurities.

  • Structural Information: Through fragmentation analysis (MS/MS), the molecular ion of an impurity can be broken down into smaller, characteristic fragment ions. This fragmentation pattern serves as a "fingerprint" that can be used to elucidate the structure of the impurity, often without the need for isolating the compound.

This dual capability of separation and structural elucidation makes LC-MS an invaluable tool in the fast-paced environment of drug development, where rapid and confident impurity identification is crucial.

Comparison with Alternative Analytical Techniques

While LC-MS offers unparalleled advantages, it is important to understand its performance in the context of other available analytical techniques.

FeatureLC-MSHPLC-UVGC-MS
Specificity Very High (based on m/z and fragmentation)Moderate (relies on chromophore)High (for volatile compounds)
Sensitivity Very High (pg to fg level)Moderate (ng to µg level)High (for volatile compounds)
Identification Confident (molecular weight and structure)Tentative (based on retention time)Confident (for volatile compounds)
Applicability Broad (polar and non-polar compounds)Broad (compounds with a chromophore)Limited (volatile and thermally stable compounds)
Speed Moderate to FastFastFast
Cost HighLow to ModerateModerate

As the table illustrates, while High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a cost-effective and robust technique for routine analysis, it lacks the specificity and sensitivity of LC-MS for trace impurity identification, especially for compounds that lack a strong chromophore. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile impurities, but its applicability is limited to thermally stable compounds, a criterion that many complex pharmaceutical molecules do not meet.

Experimental Protocol: A Self-Validating LC-MS Method

The following is a detailed, field-proven protocol for the purity validation of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one using a UPLC-QTOF-MS system. This method is designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Physicochemical Properties of the Analyte
Potential Impurities

Based on common synthesis routes for pyridopyrimidines, which often involve the cyclization of 2-amino-3-cyanopyridines, potential impurities could include:[1][2][3][4]

  • Starting materials: Unreacted 2-amino-3-cyano-5-chloropyridine and other precursors.

  • Intermediates: Incompletely cyclized intermediates.

  • Byproducts: Isomers, over-alkylated or hydrolyzed products.

  • Degradants: Products of oxidation, hydrolysis, or photolysis.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Spiked Sample: For validation purposes (accuracy and specificity), spike the sample solution with known impurities at relevant concentrations (e.g., 0.1%).

UPLC-QTOF-MS Parameters
  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Xevo G2-XS QTOF or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: MS^E (simultaneous acquisition of low and high collision energy data)

Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentrations.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation Standard Reference Standard (1 mg/mL) UPLC UPLC Separation (BEH C18 Column) Standard->UPLC Sample Test Sample (1.0 mg/mL) Sample->UPLC Spiked Spiked Sample (for validation) Spiked->UPLC QTOF QTOF-MS Detection (ESI+, MS^E) UPLC->QTOF Processing Data Processing (Peak Integration, Deconvolution) QTOF->Processing Identification Impurity Identification (Accurate Mass, Fragmentation) Processing->Identification Validation Method Validation (ICH Q2(R1)) Identification->Validation

Caption: A streamlined workflow for the purity validation of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one using UPLC-QTOF-MS.

Logical Relationships in Purity Assessment

logical_relationships cluster_synthesis Synthesis & Degradation cluster_impurities Potential Impurities cluster_analysis Analytical Method cluster_purity Purity Assessment Synthesis Synthesis Route Process Process-Related Synthesis->Process Degradation Degradation Pathways Degradants Degradation Products Degradation->Degradants LCMS LC-MS Method Process->LCMS Degradants->LCMS Validation Method Validation LCMS->Validation Purity Purity Profile Validation->Purity

Caption: The logical flow from understanding the synthesis and degradation pathways to establishing a validated purity profile.

Conclusion

The purity validation of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is a critical step in its development as a potential pharmaceutical agent. LC-MS, particularly UPLC-QTOF-MS, stands out as the most powerful and comprehensive technique for this purpose. Its ability to separate, identify, and quantify trace-level impurities with high confidence makes it an indispensable tool for ensuring the safety and quality of the API. While other techniques have their place, the depth of information provided by LC-MS is unmatched, providing the robust data package required for regulatory submissions and, ultimately, for the protection of patient health.

References

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  • The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Theoretical Investigation of 3,4-Dihydropyrimidin-2(1H)-Ones Derivatives and in-Silico Biological Analysis. [Link]

  • PMC. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • Chromatography Online. A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. [Link]

  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • PubChem. 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole. [Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

Sources

Validation

comparative cytotoxicity of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one in human cell lines

An in-depth technical analysis and methodological guide for evaluating the comparative cytotoxicity of pyrido[2,3-d]pyrimidine scaffolds against standard chemotherapeutic agents. Executive Summary & Scaffold Rationale Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for evaluating the comparative cytotoxicity of pyrido[2,3-d]pyrimidine scaffolds against standard chemotherapeutic agents.

Executive Summary & Scaffold Rationale

The 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its structural significance lies in the bicyclic nitrogen-containing system, which closely mimics the adenine ring of adenosine triphosphate (ATP). This structural homology allows its derivatives to act as potent, ATP-competitive inhibitors of key oncogenic kinases, including PIM-1, EGFR, and the RAF-MEK-ERK pathway.

From a synthetic perspective, the C5-chloro substitution is a highly reactive electrophilic center. The chlorine atom serves as an optimal leaving group for nucleophilic aromatic substitution (SNAr), allowing researchers to rapidly synthesize diverse libraries of amino-functionalized derivatives. This guide objectively compares the cytotoxicity of these functionalized derivatives against clinical benchmarks (Staurosporine and Erlotinib) in human cancer cell lines (MCF-7, HepG2, and HeLa) and provides the self-validating protocols required to reproduce these findings.

Mechanistic Grounding: Target Engagement & Causality

The cytotoxicity of pyrido[2,3-d]pyrimidine derivatives is not driven by non-specific membrane disruption, but by highly targeted kinase inhibition. By forming critical hydrogen bonds within the hinge region of the kinase active site, these compounds block ATP binding.

For example, derivative Compound 4 has been shown to inhibit PIM-1 kinase with an IC50 of 11.4 nM, inducing a 58-fold increase in apoptosis and triggering G0/G1 cell cycle arrest . Similarly, Compound 1 (an amino-functionalized derivative) targets both wild-type and mutant EGFR (T790M), suppressing downstream signaling and reducing tumor cell migration .

MOA Compound 5-Chloro-Pyrido[2,3-d]pyrimidine Derivatives Kinase Oncogenic Kinases (PIM-1 / EGFR / ERK) Compound->Kinase ATP Competitive Inhibition Apoptosis Apoptosis (Caspase Activation) Compound->Apoptosis Induces Arrest Cell Cycle Arrest (G0/G1 Phase) Compound->Arrest Induces Kinase->Apoptosis Inhibits Proliferation Tumor Cell Proliferation Kinase->Proliferation Promotes

Figure 1: Mechanism of action for pyrido[2,3-d]pyrimidine derivatives via kinase inhibition.

Comparative Cytotoxicity Profile

To objectively evaluate the performance of pyrido[2,3-d]pyrimidine derivatives, their in vitro cytotoxicity must be benchmarked against established clinical inhibitors. The data below synthesizes recent findings demonstrating that specific functionalization of the 5-chloro scaffold yields compounds that outperform standard therapies in specific cell lines .

Derivative / CompoundPrimary Kinase TargetCell LineIC50 (μM)Reference StandardStandard IC50 (μM)
Compound 4 (PIM-1 Inhibitor)PIM-1 KinaseMCF-7 (Breast)0.57Staurosporine6.76
Compound 4 (PIM-1 Inhibitor)PIM-1 KinaseHepG2 (Liver)1.13Staurosporine5.07
Compound 11 (PIM-1 Inhibitor)PIM-1 KinaseHepG2 (Liver)0.99Staurosporine5.07
Compound 1 (EGFR Inhibitor)EGFR (WT / T790M)MCF-7 (Breast)3.98Erlotinib7.26

Data Interpretation: The substitution of the 5-chloro group with specific amine or triazole moieties significantly enhances the lipophilicity and hydrogen-bonding capacity of the scaffold. In the case of Compound 4, this results in a nearly 12-fold increase in potency against MCF-7 cells compared to Staurosporine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by solvent toxicity or assay interference.

Protocol A: High-Throughput MTT Cell Viability Assay

Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in metabolically viable cells, the absorbance at 570 nm provides a direct, quantifiable metric of cell viability.

  • Cell Seeding: Seed MCF-7, HepG2, or HeLa cells in 96-well plates at a density of 5×103 cells/well in 100 μL of complete medium (DMEM + 10% FBS).

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence and exponential growth phase entry.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrido[2,3-d]pyrimidine derivatives and the reference drug (e.g., Erlotinib).

    • Critical Control: Maintain DMSO concentration below 0.1% v/v in all wells. Higher concentrations induce solvent-mediated cytotoxicity, which convolutes the true IC50 of the compound.

  • Target Engagement Window: Incubate the treated cells for 48 to 72 hours.

  • Formazan Conversion: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Validation: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and positive control (Staurosporine). A Z'-factor > 0.5 validates the assay's robustness.

Workflow Step1 Seed Human Cell Lines (MCF-7, HepG2, HeLa) 96-well plates (5x10^3 cells/well) Step2 Incubate 24h (37°C, 5% CO2) Step1->Step2 Step3 Treat with Scaffold Derivatives & Reference Drugs (Staurosporine) Step2->Step3 Step4 Incubate 48h-72h (Target Engagement) Step3->Step4 Step5 Add MTT Reagent (Formazan formation by viable cells) Step4->Step5 Step6 Measure Absorbance (570 nm) & Calculate IC50 Step5->Step6

Figure 2: Standardized high-throughput MTT assay workflow for cytotoxicity evaluation.

Protocol B: In Vitro Kinase Inhibition Validation (ELISA)

Causality: Cytotoxicity alone does not confirm the mechanism of action. To validate that cell death is driven by on-target kinase inhibition rather than off-target toxicity, an enzyme-linked immunosorbent assay (ELISA) must be performed .

  • Lysate Preparation: Following 24 hours of compound treatment at the calculated IC50 concentration, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors (to preserve the phosphorylation state of the targets).

  • Protein Quantification: Standardize protein concentrations across all samples using a BCA assay.

  • Kinase Detection: Transfer lysates to an ELISA microplate pre-coated with target-specific capture antibodies (e.g., anti-PIM-1 or anti-EGFR).

  • Signal Amplification: Apply an HRP-conjugated detection antibody and TMB substrate. The resulting colorimetric shift is directly proportional to the concentration of active kinase.

  • Validation: Compare the target kinase levels of the derivative-treated group against the Erlotinib/Staurosporine-treated group to confirm equivalent or superior target engagement.

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances (2024).[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals (2025).[Link]

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry (2022).[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal and Chemical Hygiene for 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

As a critical intermediate in the synthesis of advanced therapeutics (such as KRAS G12C inhibitors), 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a highly valuable building block in drug discovery. However, it...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of advanced therapeutics (such as KRAS G12C inhibitors), 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a highly valuable building block in drug discovery. However, its identity as a halogenated nitrogen-containing heterocycle necessitates stringent handling and disposal protocols. Mishandling this compound not only poses acute toxicity risks to laboratory personnel but also presents severe environmental hazards if introduced into standard waste streams.

This guide provides authoritative, step-by-step methodologies for the safe operational handling, segregation, and disposal of this compound, ensuring full compliance with federal environmental and occupational safety regulations.

Hazard Profiling & Risk Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative hazard profile of the compound. The presence of the chloro-substituent on the pyrido-pyrimidine core drives its reactivity and its environmental persistence.

Table 1: Quantitative Hazard Data & Operational Implications

Hazard ClassGHS CodeSignal WordOperational ConsequenceDisposal Implication
Acute Toxicity H302, H312, H332WarningRequires fume hood handling; mandatory nitrile gloves.Contaminated PPE must be treated as solid hazardous waste.
Skin/Eye Irritation H315, H319WarningSafety goggles and lab coat required at all times.Eyewash stations must be verified before handling.
STOT SE 3 H336WarningAvoid inhalation of dust/vapors; maintain ventilation.Liquid waste must be kept in sealed, vented safety cans.
Environmental N/A (Halogenated)N/APersistent in the environment; resists biodegradation.Strictly prohibit drain disposal; requires high-temp incineration.

Mechanistic Rationale for Disposal Choices

Do not simply throw this compound into a generic organic waste bin. Causality dictates segregation: Halogenated heterocycles like 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one must never be mixed with non-halogenated organic waste.

The presence of the chlorine atom significantly lowers the heat of combustion (BTU value) of the waste stream. If processed in a standard incinerator, incomplete combustion can occur, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Therefore, [1] mandate that halogenated wastes be routed to specialized high-temperature incinerators. These facilities must operate at temperatures exceeding 1100°C and utilize alkaline scrubbers to neutralize hydrogen chloride (HCl) off-gassing, thereby achieving the legally required 99.99% Destruction and Removal Efficiency (DRE) [4].

Waste Segregation Workflow

To prevent cross-contamination and ensure regulatory compliance, follow the segregation logic outlined below.

WasteSegregation Start Waste Generation: 5-Chloro-3,4-dihydropyrido [2,3-d]pyrimidin-2(1H)-one Type Determine Waste State Start->Type Solid Solid Waste (Powder, PPE, Vials) Type->Solid If Solid Liquid Liquid Waste (Reaction Solutions) Type->Liquid If Liquid HalogenatedSolid Halogenated Solid Waste Double-bagged, Labelled Solid->HalogenatedSolid HalogenatedLiquid Halogenated Organic Waste (Max 80% capacity) Liquid->HalogenatedLiquid Contains Halogens Incineration High-Temp Incineration (>1100°C, 99.99% DRE) HalogenatedSolid->Incineration HalogenatedLiquid->Incineration

Caption: Workflow for segregating halogenated heterocyclic waste streams.

Step-by-Step Disposal Methodologies

Every protocol described here is designed as a self-validating system to ensure maximum safety and compliance with the [3].

Protocol A: Liquid Waste (Reaction Mixtures & Solvents)
  • Segregation: Transfer liquid reaction mixtures containing the compound into a designated, chemically compatible "Halogenated Organic Waste" carboy (typically high-density polyethylene, HDPE).

  • Volume Management: Never fill the waste container beyond 80% capacity. Causality: Halogenated solvents often have high vapor pressures. Leaving 20% headspace prevents container rupture due to vapor expansion during ambient temperature fluctuations.

  • Compatibility Check: Ensure the waste container does not contain incompatible chemicals (e.g., strong oxidizing agents, alkali metals) which could trigger violent exothermic halogen exchange reactions.

  • Labeling: Affix a hazardous waste tag detailing the exact composition (e.g., "5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one, 5% in Dichloromethane"). Date the tag the moment the first drop of waste enters the container.

Protocol B: Solid Waste (Powders, Contaminated PPE, Consumables)
  • Collection: Place all contaminated weigh boats, pipette tips, and nitrile gloves into a puncture-resistant, poly-lined solid waste bin specifically marked for halogenated solids.

  • Double-Bagging: For bulk powder disposal (e.g., expired or degraded stock), double-bag the material in 4-mil transparent polyethylene bags.

  • Sealing: Seal the bags using the "gooseneck" method (twist the top, fold it over itself, and secure tightly with heavy-duty tape). Causality: This prevents the aerosolization of the fine heterocyclic powder during transit, mitigating inhalation risks (H332).

  • Disposal Routing: Route to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Emergency Spill Cleanup Protocol

In the event of a localized spill, rapid and correct containment is necessary to prevent exposure and facility contamination. This protocol aligns with [2] for safe containment of reactive chemical spills.

SpillCleanup Spill Chemical Spill Detected PPE Don PPE (Gloves, Mask, Goggles) Spill->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect Residue (Non-sparking tools) Contain->Collect Decon Decontaminate (Soap/Water) Collect->Decon Dispose Halogenated Waste Bin Decon->Dispose

Caption: Step-by-step emergency response for localized chemical spills.

Spill Response Methodology:
  • Assessment & PPE: For small spills (<100 mL or <50 g), immediately don appropriate PPE: double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if the powder is aerosolized.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Causality: Do not use combustible absorbents like sawdust. Halogenated compounds and their associated reaction solvents can undergo dangerous exothermic reactions with organic materials.

  • Collection: Use non-sparking tools (e.g., polypropylene dustpans) to sweep the absorbed mixture into a compatible hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild detergent solution to lift residual particulates, followed by an isopropanol wipe-down to dissolve and remove any remaining organic traces. Dispose of all cleaning materials as halogenated solid waste.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations."[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) - 29 CFR 1910.120."[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories - 29 CFR 1910.1450."[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 264 Subpart O - Incinerators."[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds whose toxicological profiles are not yet fully characterized. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one. As a chlorinated heterocyclic compound, it warrants a cautious approach, assuming potential hazards based on its structural motifs. This document is designed to be a self-validating system of protocols, ensuring your safety and the integrity of your research.

Inferred Hazard Assessment: A Proactive Stance on Safety

Given these precedents, we must assume that 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one may exhibit one or more of the following hazardous properties:

  • Acute Oral Toxicity: May be harmful or toxic if swallowed[1][3][4].

  • Skin Irritation/Corrosion: May cause skin irritation upon contact[5].

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation[5].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[5].

  • Mutagenicity/Carcinogenicity: Some halogenated solvents are suspected carcinogens.

Therefore, all handling procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure[6].

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is your primary defense against potential exposure. The following ensemble is mandatory when handling 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one.

Hand Protection: The First Line of Defense

Double gloving is required. The inner glove should be worn under the cuff of the lab coat or gown, with the outer glove covering the cuff[7].

  • Inner Gloves: Nitrile gloves provide a good balance of chemical resistance and dexterity.

  • Outer Gloves: A second pair of nitrile gloves should be worn. For extended operations or when handling larger quantities, consider a more robust glove material like neoprene or polyurethane[8].

Gloves must be inspected for any signs of degradation or perforation before each use[9][10]. Change gloves immediately if contamination is suspected, and always after handling the compound.

Body Protection: A Barrier Against Contamination

A disposable, solid-front, back-closing gown made of a low-linting, impervious material is required. A standard cotton lab coat is insufficient. The gown should have long sleeves with tight-fitting elastic or knit cuffs[7]. This is crucial to prevent skin contact with any spilled material.

Eye and Face Protection: Shielding Vulnerable Mucous Membranes

Due to the risk of splashes, comprehensive eye and face protection is non-negotiable.

  • Safety Goggles: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory[9]. Standard safety glasses with side shields do not offer adequate protection[8].

  • Face Shield: A full-face shield must be worn in conjunction with safety goggles whenever there is a risk of splashes, such as during solution preparation or transfer of the material outside of a certified fume hood[8].

Respiratory Protection: Preventing Inhalation Exposure

All manipulations of solid 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one or its solutions should be performed within a properly functioning chemical fume hood[11]. If there is a potential for aerosol generation outside of a fume hood, or in the event of a significant spill, respiratory protection is required. A NIOSH-certified N95 respirator mask can protect against airborne particles[7]. For larger spills, a full-facepiece respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) may be necessary[7]. All personnel requiring the use of a respirator must be medically cleared and fit-tested as per OSHA regulations (29 CFR 1910.134).

PPE Protocol: A Step-by-Step Guide

Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the impervious gown, ensuring it is securely closed at the back. The cuffs of the inner gloves should be tucked under the gown's sleeves.

  • Respiratory Protection: If required, don the N95 respirator or other specified respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown[7].

Doffing (Taking Off) PPE
  • Outer Gloves: Remove the outer gloves first, peeling them off without touching the outside with your bare hands. Dispose of them in the designated halogenated waste container[7].

  • Gown and Inner Gloves: Remove the gown by rolling it down and away from your body. As you remove the gown, peel off the inner gloves simultaneously, trapping the gown within the gloves. Dispose of them immediately in the appropriate waste container.

  • Face and Eye Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Engineering Controls

All work with 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[6][11].

Spill Management

In the event of a spill, evacuate non-essential personnel from the area. The cleanup should only be performed by trained personnel wearing the full PPE ensemble described above.

  • Containment: Cover the spill with an inert absorbent material.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Disposal

As a halogenated organic compound, all waste containing 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one, including contaminated PPE, absorbent materials, and empty containers, must be disposed of in a designated "Halogenated Organic Waste" container[6]. Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs and complexity[12]. Ensure all waste containers are properly labeled with the full chemical name and the words "Hazardous Waste"[13].

Summary of Personal Protective Equipment

PPE ComponentSpecificationsPurpose
Hand Protection Double nitrile glovesPrevents skin contact and absorption.
Body Protection Disposable, solid-front, back-closing impervious gownProtects against splashes and contamination of clothing.
Eye Protection Chemical splash goggles (ANSI Z87.1 or EN 166)Protects eyes from splashes and aerosols.
Face Protection Full-face shieldProvides an additional layer of protection for the face from splashes.
Respiratory Protection NIOSH-certified N95 respirator (as needed)Prevents inhalation of dust or aerosols.

Visual Workflow Guides

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Wash Hands Wash Hands Inner Gloves Inner Gloves Wash Hands->Inner Gloves Gown Gown Inner Gloves->Gown Respirator Respirator Gown->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Outer Gloves Outer Gloves Goggles/Face Shield->Outer Gloves Remove Outer Gloves Remove Outer Gloves Remove Gown & Inner Gloves Remove Gown & Inner Gloves Remove Outer Gloves->Remove Gown & Inner Gloves Remove Goggles/Face Shield Remove Goggles/Face Shield Remove Gown & Inner Gloves->Remove Goggles/Face Shield Remove Respirator Remove Respirator Remove Goggles/Face Shield->Remove Respirator Wash Hands Again Wash Hands Again Remove Respirator->Wash Hands Again

Caption: PPE Donning and Doffing Sequence.

Spill_Response A Spill Occurs B Evacuate Area A->B C Don Full PPE B->C D Contain Spill with Absorbent C->D E Collect Contaminated Material D->E F Place in Halogenated Waste E->F G Decontaminate Spill Area F->G H Dispose of all Materials as Hazardous Waste G->H

Caption: Emergency Spill Response Protocol.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (URL: )
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (URL: )
  • Halogenated Solvents in Laboratories - Campus Oper
  • Halogen
  • 7.2 Organic Solvents - Environment, Health and Safety. (URL: )
  • Pyrido[3,4-d]pyrimidine, 4-chloro- Safety D
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem. (URL: )
  • Safe handling of hazardous drugs - PMC. (URL: )
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety D
  • 11 - SAFETY D
  • Recommended PPE by Hazard C
  • PPE Requirements Hazardous Drug Handling. (URL: )
  • 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem. (URL: )
  • SAFETY D
  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS - Halyard Health. (URL: )
  • Working with Hazardous Chemicals - Organic Syntheses. (URL: )
  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 - PubChem. (URL: )

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
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5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
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